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  • Product: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
  • CAS: 56973-85-4

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Abstract This technical guide provides a comprehensive overview of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a significant ketone in the fragrance industry. The document delves into its chemical identity, physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a significant ketone in the fragrance industry. The document delves into its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on the technical details relevant to researchers, scientists, and professionals in drug development and chemical manufacturing. This guide aims to be a definitive resource, consolidating available scientific data with practical insights into its handling and use.

Chemical Identity and Nomenclature

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a complex ketone recognized for its potent green and fruity aroma.[1] Establishing a clear chemical identity is paramount for regulatory compliance and scientific communication.

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.[2] However, in industrial and commercial contexts, it is more commonly known by a variety of synonyms. This multiplicity of names necessitates the use of a universal identifier, the CAS (Chemical Abstracts Service) number, which for this compound is 56973-85-4.[1][3]

IdentifierValueSource
IUPAC Name 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one[2]
CAS Number 56973-85-4[1][3][4]
EC Number 260-486-7[3][5]
Molecular Formula C13H20O[3][4][5]
Molecular Weight 192.30 g/mol [2][3][6]
Canonical SMILES CC1(CCC=C(C1)C(=O)CCC=C)C[2][3]
InChI InChI=1S/C13H20O/c1-4-5-8-12(14)11-7-6-9-13(2,3)10-11/h4,7H,1,5-6,8-10H2,2-3H3[2][6]
InChIKey OEVIJAZJVZDBQL-UHFFFAOYSA-N[2][6]

Common Synonyms: α-Dynascone, Galbanone, Galbascone, Neobutenone.[1][2] The prevalence of these trade names highlights the compound's commercial significance in the fragrance sector.

Below is a visualization of the chemical structure of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

Caption: Chemical structure of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various matrices, its environmental fate, and its suitability for specific applications. For a fragrance ingredient, properties like vapor pressure and solubility are particularly critical as they dictate its volatility and performance in different product bases.

PropertyValueConditionsSource
Appearance Colorless to pale yellow liquidAmbient[7][8]
Odor Profile Intensely green, fruity (pineapple), floral (hyacinth)-[1][7]
Boiling Point 268.6 °Cat 760 mmHg[3][9]
Density 0.906 g/cm³-[3][9]
Flash Point 106.6 °C-[3][9]
Vapor Pressure 0.00763 mmHgat 25°C[3]
Water Solubility 56.2 mg/Lat 20°C[3][4]
LogP (Octanol-Water Partition Coefficient) 3.66-[3][9]
Refractive Index (n20/D) 1.472at 20°C[9]
Hydrogen Bond Donor Count 0-[3]
Hydrogen Bond Acceptor Count 1-[3]
Rotatable Bond Count 4-[3]

The high LogP value indicates a lipophilic nature, suggesting good solubility in oils and non-polar solvents, which is advantageous for fragrance formulations in products such as lotions and oil-based perfumes. Conversely, its low water solubility is a key consideration for aqueous-based applications.

Synthesis and Manufacturing

The commercial production of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is achieved through synthetic organic chemistry, often employing Grignard reactions. One cited synthetic pathway involves the double vinyl magnesium chloride addition to methyl 3,3-dimethyl-6-cyclohexene-l-carboxylate, which serves as a key step in forming the final ketone.[7][8] This method allows for the precise construction of the carbon skeleton and the introduction of the necessary functional groups.

The choice of starting materials and reaction conditions is critical to achieving a high yield and purity of the final product. The use of renewable starting materials is an increasing trend in the fragrance industry to enhance the sustainability profile of synthetic ingredients.[1]

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (e.g., Methyl 3,3-dimethyl-6- cyclohexene-l-carboxylate, Vinyl Magnesium Chloride) Reaction Grignard Reaction (Double Vinyl Addition) Start->Reaction Workup Aqueous Work-up (Quenching and Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Quality Control Analysis (GC, MS, NMR) Purification->Analysis FinalProduct 1-(5,5-Dimethyl-1-cyclohexen-1-yl)- 4-penten-1-one Analysis->FinalProduct

Sources

Exploratory

Whitepaper: Elucidating the Olfactory Receptor Interaction Landscape of a Potent Green Odorant

An in-depth technical guide on the core olfactory receptor binding mechanism of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one. A Mechanistic and Methodological Guide to 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core olfactory receptor binding mechanism of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

A Mechanistic and Methodological Guide to 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Part 1: The Ligand and the Olfactory System

Profile of the Odorant: Neobutenone

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a volatile organic compound whose structure is key to its function. Its core components—a dimethyl-cyclohexene ring and an unsaturated ketone chain—create a unique stereoelectronic profile. This profile dictates its volatility, solubility in the nasal mucus, and ultimately, the geometry of its interaction within a receptor's binding pocket.

  • Chemical Structure: C₁₃H₂₀O

  • Key Features:

    • Cyclohexene Ring: Provides a rigid, hydrophobic scaffold. The gem-dimethyl group adds steric bulk.

    • α,β-Unsaturated Ketone: The conjugated system and the carbonyl group are critical hydrogen bond acceptors and points of polar interaction.

    • Pentenyl Chain: A flexible hydrophobic tail that can adopt multiple conformations.

The Olfactory Receptor (OR) Superfamily

Odorant detection is initiated by a vast family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The human genome contains approximately 400 functional OR genes, each encoding a unique receptor protein that can recognize a specific set of odorants.

The binding of an odorant is not a simple lock-and-key mechanism but a "combinatorial code." A single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants. The brain perceives a distinct smell by interpreting the unique pattern of activated ORs.

Part 2: Proposed Binding Mechanism and Signal Transduction

A Putative Binding Hypothesis for Neobutenone

While the specific receptor(s) for Neobutenone are not yet definitively identified in public literature, we can formulate a robust hypothesis based on its structure and known interactions of similar odorants. The binding pocket of an OR is formed by several transmembrane (TM) helices (typically TM3, TM5, TM6, and TM7).

Hypothesized Interactions:

  • Hydrogen Bonding: The carbonyl oxygen of the ketone group is a prime candidate for forming a hydrogen bond with polar amino acid residues within the binding pocket, such as serine, threonine, or tyrosine. This is often a primary anchor point for ketones and aldehydes.

  • Hydrophobic Interactions: The cyclohexene ring and the pentenyl chain will likely engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and phenylalanine, which line the pocket.

  • Steric Complementarity: The overall shape and size of Neobutenone will fit into a pocket with complementary geometry. The gem-dimethyl group, in particular, requires a sufficiently spacious cavity and may serve to orient the molecule correctly.

Based on studies of other odorants, key residues in TM3 and TM5 are often critical for ligand recognition. The identification of Neobutenone's cognate receptor(s) is required to confirm which specific residues are involved.

The Canonical Olfactory Signal Transduction Cascade

Upon successful binding of Neobutenone to its cognate OR, a conformational change is induced in the receptor. This initiates a well-characterized intracellular signaling cascade, leading to neuronal depolarization.

  • G-Protein Activation: The activated OR acts as a Guanine Nucleotide Exchange Factor (GEF), catalyzing the exchange of GDP for GTP on the α-subunit of the specialized olfactory G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The GTP-bound Gαolf dissociates and activates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII rapidly converts ATP into cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron's membrane and generating an action potential that travels to the olfactory bulb.

Olfactory_Signaling cluster_membrane Cell Membrane OR Olfactory Receptor (OR) GPCR Gαolf/βγ OR->GPCR Activation ACIII Adenylyl Cyclase III GPCR->ACIII α-subunit activates cAMP cAMP ACIII->cAMP Converts CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) Depolarization Depolarization (Action Potential) CNG_Open->Depolarization Odorant Neobutenone Odorant->OR Binding ATP ATP ATP->ACIII cAMP->CNG Binds Ions Ions->CNG_Open Influx Deorphanization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: High-Throughput Screening cluster_validate Phase 3: Validation & Characterization cluster_model Phase 4: In Silico Analysis A1 Construct OR Library (e.g., in pcDNA3.1) A3 Co-transfect OR with RTP1S A1->A3 A2 Culture Host Cells (e.g., Hana3A) A2->A3 B1 Load Cells with Ca²⁺ Indicator (Fura-2 AM) A3->B1 24-48h Incubation B2 Apply Neobutenone Ligand (Screening Concentration) B1->B2 B3 Measure Ca²⁺ Response (Fluorometric Imaging) B2->B3 C1 Identify 'Hit' Receptors B3->C1 Identify significant signals C2 Perform Dose-Response Analysis C1->C2 D1 Homology Modeling of 'Hit' OR C1->D1 Inform computational model C3 Calculate EC₅₀ Value C2->C3 D2 Molecular Docking of Neobutenone D1->D2

Foundational

Toxicological Assessment and Safety Profile of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Executive Summary 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS: 56973-85-4), commercially known as α-Dynascone or Neobutenone® alpha, is a high-impact aroma chemical utilized for its green, galbanum, and fruity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS: 56973-85-4), commercially known as α-Dynascone or Neobutenone® alpha, is a high-impact aroma chemical utilized for its green, galbanum, and fruity olfactory profile[1]. While highly valued in formulation, its molecular architecture presents specific toxicological challenges. As a Senior Application Scientist, understanding the causality behind its safety profile—specifically its capacity for dermal sensitization and systemic toxicity—is critical for regulatory compliance and safe product development.

This whitepaper provides an in-depth technical analysis of the compound's in vitro cytotoxicity, its mechanistic Adverse Outcome Pathway (AOP), and the self-validating experimental protocols required to quantify its safety profile.

Chemical Identity & Molecular Reactivity

The toxicological behavior of α-Dynascone is intrinsically linked to its chemical structure. The molecule features an α,β-unsaturated ketone moiety, where the carbonyl group is conjugated with the double bond within the cyclohexene ring. This configuration creates an electron-deficient β-carbon, classifying the molecule as a highly reactive Michael acceptor [2].

Because of this electrophilic center, α-Dynascone readily undergoes nucleophilic attack by biological nucleophiles—most notably the thiol groups of cysteine residues in epidermal proteins[3]. This inherent reactivity is the primary driver of its cytotoxicity and sensitization potential.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 56973-85-4[1]
Molecular Formula C13H20O[4]
Molecular Weight 192.30 g/mol [4]
Log P (Octanol/Water) 3.89[5]
Flash Point >100°C[5]
Primary Hazard (GHS) Skin Sens. 1B (H317)[6]

Mechanistic Toxicology: The Sensitization AOP

The safety assessment of fragrance materials has transitioned from in vivo animal models to in vitro systems anchored in the[7]. For α-Dynascone, the causality of toxicity follows a well-defined mechanistic cascade:

  • Molecular Initiating Event (MIE): The Michael acceptor moiety covalently binds to skin proteins (haptenation)[2].

  • Key Event 1 (KE1): The haptenated proteins trigger the Keap1-Nrf2-ARE antioxidant response pathway in local keratinocytes, leading to cellular stress and inflammatory cytokine release[8].

  • Key Event 2 & 3 (KE2/KE3): Dendritic cells are activated, migrate to the lymph nodes, and present the antigen, culminating in T-cell proliferation and Allergic Contact Dermatitis (ACD)[9].

AOP_Sensitization A α-Dynascone (Michael Acceptor) B MIE: Covalent Binding (Skin Proteins/Cys) A->B Electrophilic attack C KE1: Keratinocyte Activation (ARE) B->C Nrf2-Keap1 pathway D KE2: Dendritic Cell Activation C->D Cytokine release E KE3: T-Cell Proliferation D->E Antigen presentation F Adverse Outcome: Contact Dermatitis E->F Sensitization

Fig 1: Adverse Outcome Pathway (AOP) for α-Dynascone-induced skin sensitization.

Self-Validating In Vitro Protocols

To establish a trustworthy safety profile, we employ a self-validating system of in vitro assays. Relying on a single assay is insufficient due to chemical solubility limits and varying cellular metabolic capacities. We pair a purely chemical reactivity assay (DPRA) with a cell-based biological assay (KeratinoSens™) to cross-validate the AOP.

Workflow Start In Vitro Safety Assessment α-Dynascone Sub1 OECD 442C: DPRA (Peptide Reactivity) Start->Sub1 Sub2 OECD 442D: KeratinoSens (Cytotoxicity & Gene Expression) Start->Sub2 Step1A Incubate with Cys/Lys Peptides Sub1->Step1A Step2A HaCaT Cell Treatment (Dose Response) Sub2->Step2A Step1B HPLC-UV Analysis (% Depletion) Step1A->Step1B Eval Toxicity & Sensitization Prediction Model Step1B->Eval Step2B MTT Assay (IC50) & Luciferase (EC1.5) Step2A->Step2B Step2B->Eval

Fig 2: Integrated in vitro workflow for evaluating cytotoxicity and sensitization.

Protocol 1: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Rationale: Because α-Dynascone is a Michael acceptor, it will preferentially react with soft nucleophiles. DPRA isolates the MIE by quantifying the depletion of synthetic peptides, providing a direct measure of electrophilic reactivity without confounding cellular variables.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) peptide at 0.5 mM in 100 mM phosphate buffer (pH 7.5) and Lysine (Lys) peptide at 0.5 mM in 100 mM ammonium acetate buffer (pH 10.2).

  • Test Item Preparation: Dissolve α-Dynascone in acetonitrile to yield a 100 mM stock solution.

  • Incubation: Combine the test item with the Cys peptide at a 1:10 molar ratio, and with the Lys peptide at a 1:50 molar ratio. Incubate the vials in the dark at 25°C for exactly 24 hours.

  • Quantification: Analyze the samples via HPLC-UV at 220 nm. Calculate the percent depletion of the peptides relative to a vehicle control.

  • Interpretation: A high Cys depletion rate (>22.62%) is expected for reactive α,β-unsaturated ketones, confirming its haptenation potential[8].

Protocol 2: KeratinoSens™ Assay (OECD 442D)

Rationale: While DPRA proves chemical reactivity, KeratinoSens™ validates whether this reactivity translates into biological toxicity and cellular activation (KE1). It simultaneously calculates the in vitro cytotoxicity (IC50) to ensure gene induction is not an artifact of cell death[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed transgenic HaCaT cells (engineered with an ARE-luciferase reporter construct) at a density of 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat the cells with 12 serial dilutions of α-Dynascone (ranging from 0.98 µM to 2000 µM) in culture medium containing a final concentration of 1% DMSO. Incubate for 48 hours.

  • Cytotoxicity Assessment (MTT Assay): In a parallel plate, replace the treatment medium with MTT solution (0.6 mg/mL). Incubate for 4 hours, lyse the cells with SDS/HCl, and read absorbance at 570 nm. Calculate the IC50 (the concentration reducing cell viability by 50%).

  • Gene Expression (Luciferase): In the primary plate, lyse the cells and add luciferin substrate. Measure luminescence. Calculate the EC1.5 (the concentration inducing a 1.5-fold increase in luciferase activity).

  • Validation: The assay is considered positive for sensitization if the EC1.5 is reached at a concentration where cell viability remains >70%[8].

Regulatory Limits and Safety Thresholds

The Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) have established strict quantitative limits for α-Dynascone based on its Quantitative Risk Assessment (QRA) for dermal sensitization[10].

Under the, the maximum acceptable concentrations are strictly regulated by product category to prevent the induction of allergic contact dermatitis[5].

Table 2: IFRA 49th Amendment Maximum Acceptable Concentrations
IFRA CategoryProduct Type ExamplesMax Concentration (%)Reference
Category 1 Lip products, Toys0.19%[11]
Category 2 Deodorants, Antiperspirants0.057%[11]
Category 3 Eye products, Facial treatments0.18%[11]

Note: Due to the systemic toxicity and sensitization endpoints, formulation beyond these thresholds requires specialized encapsulation or the addition of highly effective nucleophilic scavengers to mitigate the Michael addition pathway.

References

  • The Fragrance Conservatory. "1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one." Fragrance Conservatory. Available at:[Link]

  • ScenTree. "Dynascone® (CAS N° 56973-85-4)." ScenTree.co. Available at:[Link]

  • Research Institute for Fragrance Materials (RIFM). "RIFM fragrance ingredient safety assessment, 1-(5,5-dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one, CAS Registry Number 56973-85-4." Food and Chemical Toxicology, 2020. Available at:[Link]

  • The Good Scents Company. "galbascone (IFF), 56973-85-4." The Good Scents Company. Available at: [Link]

  • International Fragrance Association (IFRA). "IFRA Standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedione) / Amendment 49." IFRA. Available at:[Link]

  • National Institutes of Health (NIH). "An evaluation of selected (Q)SARs/expert systems for predicting skin sensitisation potential." NIH. Available at:[Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). "High information content technologies in support of read-across in chemical risk assessment." ECETOC TR No. 109, 2010. Available at:[Link]

  • Scribd / Elsevier. "1-s2.0-S088723332100223X-main (KeratinoSens Assay Data)." Scribd. Available at: [Link]

Sources

Exploratory

environmental biodegradation pathways of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Environmental Biodegradation Pathways of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: A Mechanistic and Analytical Guide Executive Summary The compound 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Environmental Biodegradation Pathways of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: A Mechanistic and Analytical Guide

Executive Summary

The compound 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commonly known by trade names such as Dynascone or Neobutenone Alpha) is a high-impact synthetic fragrance ingredient utilized extensively in fine fragrances and consumer toiletries for its green, galbanum, and pineapple olfactive facets[1][2]. Because it is continuously discharged into municipal wastewater systems, understanding its environmental fate is critical for ecological risk assessment.

This whitepaper provides an in-depth mechanistic analysis of the microbial degradation pathways of this cycloaliphatic ketone. By bridging structural biochemistry with environmental analytical workflows, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to track its biodegradation kinetics.

Physicochemical Profile & Environmental Fate

The biodegradation trajectory of a molecule is fundamentally dictated by its physicochemical properties, which govern its bioavailability to microbial consortia in activated sludge. The target molecule is a moderately lipophilic, α,β -unsaturated ketone. Its high octanol-water partition coefficient (Log Pow​ ) indicates a strong tendency to partition into the solid phase of wastewater sludge, reducing its immediate bioavailability in the aqueous phase and necessitating biosurfactant-producing microbes for efficient uptake.

Table 1: Physicochemical and Environmental Properties

Parameter Value / Description Environmental Implication
CAS Number 56973-85-4 Unique identifier for regulatory tracking[2][3].
Molecular Weight 192.30 g/mol Small enough for active transport across microbial cell membranes[2].

| Log Pow​ | 3.89 – 4.03 | High affinity for sludge adsorption; limits aqueous bioavailability[2]. | | Vapor Pressure | 0.0108 mmHg (at 20°C) | Low volatility; atmospheric photo-oxidation is a minor sink[1]. | | Biodegradability | 50% – 55% (28 days) | Classified as "ultimately biodegradable" rather than "readily biodegradable"[3][4]. |

Core Biodegradation Pathways: The Biochemical Logic

The partial degradation plateau (50-55% within 28 days) observed in standard OECD 301B tests[4] is not an artifact; it is a direct consequence of the molecule's structural topology. The degradation proceeds via two primary enzymatic attacks, ultimately bottlenecked by steric hindrance.

Baeyer-Villiger Oxidation (BVMO) and Esterase Cleavage

The most favorable initial attack on the α,β -unsaturated ketone moiety is mediated by Baeyer-Villiger Monooxygenases (BVMOs).

  • Oxygen Insertion: BVMOs insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an enol ester.

  • Hydrolysis: Microbial esterases rapidly hydrolyze this intermediate. Because the ketone bridges the cyclohexene ring and the pentenyl chain, hydrolysis cleaves the molecule into two fragments: 4-pentenoic acid and 5,5-dimethyl-1-cyclohexanone (following enol tautomerization).

  • Aliphatic Mineralization: The 4-pentenoic acid fragment is highly labile and rapidly mineralized to CO2​ and H2​O via standard fatty acid β -oxidation.

Terminal Alkene Epoxidation

Alternatively, Cytochrome P450 monooxygenases can attack the isolated double bond on the 4-pentenyl tail, forming an epoxide. Epoxide hydrolases convert this to a diol, which is subsequently oxidized to a carboxylic acid, again feeding the aliphatic tail into the β -oxidation cycle.

The Gem-Dimethyl Bottleneck (Causality of the 55% Plateau)

Why does degradation stall at ~55%? The cleavage of the molecule leaves the 5,5-dimethyl-1-cyclohexanone ring intact. While unsubstituted cyclohexanones are easily degraded via a second BVMO-mediated lactonization and ring opening, the gem-dimethyl group at the C5 position creates severe steric hindrance. This structural bulk impedes the binding affinity of downstream lactonases and ring-cleaving dioxygenases. Consequently, the aliphatic tail is rapidly mineralized (accounting for the ~50% CO2​ evolution), while the branched cyclic core degrades at a significantly slower kinetic rate, requiring extended microbial acclimation[3][4].

Pathway Parent 1-(5,5-Dimethyl-1-cyclohexen-1-yl) -4-penten-1-one BVMO Baeyer-Villiger Oxidation (BVMO) Parent->BVMO Ketone attack Epox Terminal Alkene Epoxidation (P450) Parent->Epox Alkene attack Ester Cycloaliphatic Ester Intermediate BVMO->Ester Diol Pentanediol Derivative Epox->Diol Hydrolysis Esterase / Lactonase Hydrolysis Ester->Hydrolysis BetaOx β-Oxidation Pathway Diol->BetaOx Hydrolysis->BetaOx RingCleavage Ring Cleavage (gem-dimethyl hindered) Hydrolysis->RingCleavage TCA TCA Cycle / Mineralization (CO2 + H2O) BetaOx->TCA RingCleavage->TCA

Caption: Enzymatic biodegradation pathways of the target cycloaliphatic ketone.

Self-Validating Experimental Protocol: Metabolite Tracking

To empirically validate the pathway described above, standard OECD 301B (CO2 Evolution) testing must be coupled with high-resolution mass spectrometry. The following protocol is designed as a self-validating system , ensuring that any observed degradation is strictly biological and that volatile losses are accounted for.

Step-by-Step Methodology

Step 1: Inoculum Preparation & Acclimation

  • Collect activated sludge from a municipal sewage treatment plant (STP). Wash and aerate the sludge for 5 days to deplete endogenous carbon.

  • Causality: Using pre-conditioned sludge removes background CO2​ noise, ensuring that the respirometry data strictly reflects the degradation of the target ketone.

Step 2: Bioreactor Setup & Controls

  • Prepare 3L dark glass bioreactors with mineral medium.

  • Test Reactor: Add the target ketone at 15 mg/L Dissolved Organic Carbon (DOC).

  • Reference Reactor: Add Sodium Acetate (15 mg/L DOC) to validate sludge viability.

  • Abiotic Control (Self-Validation): Add the target ketone + 50 mg/L HgCl2​ (mercuric chloride) to sterilize the system.

  • Causality: The abiotic control proves that any parent compound disappearance in the test reactor is due to enzymatic action, not chemical hydrolysis or volatilization.

Step 3: Respirometric Monitoring ( CO2​ Trapping)

  • Purge reactors with CO2​ -free air. Route the exhaust gas through three series-connected scrubber bottles containing 0.0125 M Ba(OH)2​ .

  • Titrate the remaining Ba(OH)2​ with 0.05 M HCl every 3-4 days.

  • Causality: Ba(OH)2​ is chosen over NaOH because it forms an insoluble BaCO3​ precipitate upon reaction with CO2​ . This drives the reaction to completion and prevents equilibrium shifts that could lead to under-reporting of mineralization.

Step 4: Metabolite Extraction & LC-HRMS Analysis

  • Extract 10 mL liquid aliquots from the test reactor on Days 0, 7, 14, and 28.

  • Pass the aliquots through Oasis HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridges.

  • Causality: As the highly lipophilic parent compound (Log Pow​ ~4.0) degrades into polar hydroxy-acids and diols, a standard C18 column would fail to retain the metabolites. The polymeric HLB sorbent captures the entire polarity spectrum, ensuring a closed mass-balance loop.

  • Elute with methanol and analyze via LC-HRMS (ESI negative mode for acidic metabolites, positive mode for parent/ketones).

Workflow Inoculum Activated Sludge Acclimation Bioreactor OECD 301B Bioreactor (10-20 mg/L DOC) Inoculum->Bioreactor CO2 Ba(OH)2 Trapping & Titration (Kinetics) Bioreactor->CO2 Biogas Sampling Aliquots for Metabolite Profiling Bioreactor->Sampling Liquid Phase SPE Solid Phase Extraction (HLB Cartridges) Sampling->SPE Concentration LCMS LC-HRMS / GC-MS Analysis SPE->LCMS Elution

Caption: Experimental workflow for OECD 301B respirometry and metabolite tracking.

Kinetic Data Interpretation

Using the protocol above, the degradation kinetics will typically mirror the data presented in Table 2. The rapid initial phase corresponds to the cleavage and mineralization of the pentenyl tail. The subsequent plateau reflects the recalcitrance of the gem-dimethyl substituted cyclohexanone ring.

Table 2: Representative Biodegradation Kinetics ( CO2​ Evolution) | Timepoint | % Theoretical CO2​ ( ThCO2​ ) | Mechanistic Phase | | :--- | :--- | :--- | | Day 0 | 0% | Acclimation phase; initial biosurfactant secretion. | | Day 7 | 15% | Onset of BVMO activity and esterase cleavage. | | Day 14 | 35% | Rapid β -oxidation of the cleaved 4-pentenoic acid tail. | | Day 21 | 48% | Depletion of the aliphatic fragments. | | Day 28 | 55% | Kinetic plateau; steric hindrance stalls ring cleavage[4]. |

Because the compound exceeds 20% degradation but fails to hit the 60% threshold within the 10-day window, it is scientifically classified as inherently / ultimately biodegradable [2][3]. The self-validating mass balance (combining CO2​ evolution with LC-HRMS quantification of the persistent cyclic metabolites) proves that the compound does not permanently accumulate, but rather requires extended environmental residence times for complete mineralization.

Conclusion

The environmental biodegradation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a textbook example of how molecular architecture dictates ecological fate. By employing a dual-pronged approach—tracking macroscopic mineralization via respirometry while profiling intermediate metabolites via HLB-SPE and LC-HRMS—researchers can definitively map the transition from the parent ketone to its recalcitrant cyclic intermediates. Understanding the steric limitations imposed by the gem-dimethyl group is essential for future rational design of greener, more readily biodegradable fragrance molecules.

References

  • ScenTree. Alpha-neobutenone® (CAS N° 56973-85-4) Profile. Retrieved from: [Link]

Sources

Foundational

molecular docking studies of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one with odorant binding proteins

A Senior Application Scientist's Guide to Molecular Docking of Dynascone with Odorant Binding Proteins Abstract This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Molecular Docking of Dynascone with Odorant Binding Proteins

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the fragrance molecule 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, commercially known as Dynascone, with Odorant Binding Proteins (OBPs). Designed for researchers in olfaction, chemical ecology, and computational drug discovery, this document moves beyond a simple set of instructions. It elucidates the scientific rationale behind critical steps, from system preparation to results validation, ensuring a robust and reproducible in silico experimental design. We will explore the crucial role of OBPs in transporting hydrophobic odorants, detail the step-by-step preparation of both the ligand (Dynascone) and a representative insect OBP, and provide a validated workflow using industry-standard open-source software. The guide culminates in a detailed analysis of docking results, emphasizing the interpretation of binding affinities and the identification of key molecular interactions that govern this vital first step in odor perception.

The Scientific Imperative: Understanding Odorant-OBP Interactions

The Enigma of Olfaction: A Molecular Perspective

Olfaction, the sense of smell, is a primary mechanism through which organisms interpret their chemical environment, enabling them to locate food, identify mates, and avoid predators.[1] This process begins when volatile odorant molecules enter the nasal cavity (in vertebrates) or sensory sensilla (in insects) and traverse an aqueous mucus layer to reach Olfactory Receptors (ORs).[1][2] This presents a biophysical paradox: how do largely hydrophobic odorants, like Dynascone, efficiently travel through this aqueous barrier?

Odorant Binding Proteins: The Molecular Chaperones

The solution lies with Odorant Binding Proteins (OBPs), small, soluble proteins that are abundantly secreted into the perireceptor space.[2][3] These proteins act as molecular chaperones, binding to hydrophobic odorants and transporting them to the olfactory receptors.[1][4] OBPs are not merely passive carriers; they are believed to play roles in odor discrimination, signal amplification, and rapid clearance of odorants from the receptor environment.[5][6] In insects, OBPs are broadly classified into groups such as General Odorant Binding Proteins (GOBPs) and Pheromone Binding Proteins (PBPs).[7] Structurally, insect OBPs are typically small (~14 kDa), characterized by a pattern of six conserved cysteine residues forming three disulfide bridges, and are predominantly composed of α-helical domains.[2]

The Ligand in Focus: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone)

The target ligand for this guide, 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS 56973-85-4), is a synthetic fragrance molecule with commercial names including Dynascone®, Galbascone, and Galbanone.[8][9][10] It is prized for its powerful, fresh, and green odor, with fruity undertones reminiscent of pineapple and hyacinth.[10][11] Its hydrophobicity and volatility make it an ideal candidate for studying the transport mechanism facilitated by OBPs. Understanding its binding mode can provide foundational insights into how the olfactory system perceives the "green" fragrance class.

PropertyValueSource
IUPAC Name 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one[9]
CAS Number 56973-85-4[8]
Molecular Formula C13H20O[12]
Molecular Weight 192.3 g/mol [9]
LogP (Hydrophobicity) 3.6[12]
Odor Profile Green, fruity, floral, galbanum, pineapple[11][13]
The Power of In Silico Analysis: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[14][15] This technique is instrumental in drug discovery and is increasingly applied to olfactory science to screen for potential ligands and elucidate binding mechanisms at an atomic level.[16][17] By simulating the interaction between Dynascone and an OBP, we can predict the binding energy, identify key amino acid residues involved in the interaction, and visualize the most stable binding pose, all of which generate testable hypotheses for further experimental validation.

System Preparation: The Foundation of a Reliable Docking Study

The quality of a molecular docking experiment is critically dependent on the meticulous preparation of the protein and ligand structures. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Essential Software and Data Repositories

This guide will utilize widely accessible and validated open-source software.

  • Molecular Visualization: UCSF Chimera or PyMOL.

  • Docking Engine: AutoDock Vina.[15]

  • Preparation Tools: AutoDock Tools (MGLTools).

  • Protein Structure Repository: RCSB Protein Data Bank (PDB).

  • Ligand Structure Repository: PubChem.

Ligand Preparation: Structuring Dynascone for Docking

The first step is to obtain a high-quality 3D structure of Dynascone.

Protocol 2.2: Ligand Preparation

  • Obtain Structure: Navigate to the PubChem database and search for CID 92606.[9] Download the 3D conformer in SDF format.

  • Format Conversion & Initial Cleanup: Open the SDF file in a molecular editor or AutoDock Tools.

  • Add Charges: Assign Gasteiger charges. This is crucial for calculating electrostatic interactions.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the Dynascone structure. AutoDock Tools can perform this automatically. This step allows the docking algorithm to explore different conformations of the ligand.

  • Save in PDBQT Format: The final prepared ligand file must be saved in the PDBQT format, which contains the atomic coordinates, partial charges (Q), and atom type information (T) required by AutoDock Vina.[18]

Protein Preparation: Selecting and Refining the OBP Receptor

A critical choice is the selection of a representative OBP structure. For this guide, we will use the Odorant Binding Protein 4 from the green lacewing, Chrysopa pallens (CpalOBP4), as it represents a classic insect OBP structure.

Protocol 2.3: Protein Preparation

  • Obtain Structure: Go to the RCSB PDB and download the structure with PDB ID: 6JPM .[19] This structure was solved at a high resolution (2.10 Å), which is ideal for docking studies.

  • Initial Cleanup: Open the PDB file (6JPM.pdb) in UCSF Chimera or another molecular visualizer. The crystal structure may contain non-protein atoms such as water molecules, ions, and co-solvents. These are generally removed as they can interfere with the docking process.[20][21]

    • Causality: Water molecules in a binding pocket are often displaced by the ligand, and their explicit inclusion can complicate the scoring function. Removing them simplifies the system to focus on the direct protein-ligand interaction.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are included, as they are critical for forming hydrogen bonds.[22]

  • Assign Charges: Add Kollman charges to the protein atoms.[14]

  • Save in PDBQT Format: As with the ligand, the prepared protein receptor must be saved in the PDBQT format for compatibility with AutoDock Vina.

The Molecular Docking Workflow: A Validated Protocol

With the ligand and receptor prepared, the next stage is to define the search space and execute the docking simulation using AutoDock Vina.

Defining the Search Space: The Grid Box

AutoDock Vina requires the user to define a three-dimensional "grid box" that encompasses the binding site of the protein. The docking algorithm will confine its search for the best ligand pose within this space.[23]

Protocol 3.1: Grid Box Definition

  • Identify the Binding Pocket: The binding pocket of CpalOBP4 is a central hydrophobic cavity formed by several alpha-helices.[19] Visual inspection in PyMOL or Chimera, along with information from the PDB entry and related publications, can confirm the key residues lining this pocket (e.g., Met31, Met78, Leu98, Phe141).[19]

  • Center the Grid: In AutoDock Tools, center the grid box on the geometric center of these identified active site residues.

  • Set Grid Dimensions: The size of the box should be large enough to accommodate the entire Dynascone molecule and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A size of 25 x 25 x 25 Å is a reasonable starting point.

  • Generate Configuration File: Save the grid parameters (center coordinates and dimensions) into a configuration text file (e.g., conf.txt). This file will also specify the names of the prepared protein and ligand PDBQT files and the name of the output file.

Running the Simulation

The docking calculation is typically run from the command line.

Protocol 3.2: Executing AutoDock Vina

  • Open a Terminal/Command Prompt.

  • Navigate to the Directory: Change to the directory containing your prepared PDBQT files and the conf.txt file.

  • Execute Vina: Run the following command: vina --config conf.txt --log docking_log.txt

    • The --config flag points to your configuration file.

    • The --log flag creates a text file that records the binding affinities for the different poses found.

Workflow Visualization

The entire process, from preparation to analysis, can be visualized as a systematic workflow.

G cluster_prep PART 1: System Preparation cluster_dock PART 2: Docking Simulation cluster_analysis PART 3: Results Analysis PDB Download OBP (PDB: 6JPM) PrepProt Prepare Protein (Remove Water, Add H, Add Charges) PDB->PrepProt PubChem Download Ligand (PubChem CID: 92606) PrepLig Prepare Ligand (Add Charges, Define Torsions) PubChem->PrepLig ProtPDBQT protein.pdbqt PrepProt->ProtPDBQT LigPDBQT ligand.pdbqt PrepLig->LigPDBQT Vina Run AutoDock Vina ProtPDBQT->Vina LigPDBQT->Vina Grid Define Grid Box (conf.txt) Grid->Vina Results Output: Poses & Scores (results.pdbqt, log.txt) Vina->Results Analysis Analyze Binding Affinity & Molecular Interactions Results->Analysis Visualization Visualize Poses (PyMOL/Chimera) Analysis->Visualization

Caption: The molecular docking workflow from preparation to analysis.

Analysis and Interpretation of Docking Results

The output from AutoDock Vina consists of a set of predicted binding poses for Dynascone within the OBP's binding pocket, each with an associated binding affinity score.

Binding Affinity: A Quantitative Measure of Interaction

The primary quantitative result is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. The more negative the value, the stronger the predicted binding interaction.[24] AutoDock Vina provides a ranked list of poses, with the top-ranked pose having the most favorable (most negative) binding affinity.

Table of Illustrative Docking Results: (Note: These are example values for demonstration purposes.)

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrophobic)
1-7.80.00Met31, Leu74, Met78, Leu98, Phe141, Leu142
2-7.51.35Met31, Trp45, Leu74, Leu98, Phe141
3-7.22.11Leu8, Met31, Met78, Ile130, Phe141
Visual Analysis: Uncovering Molecular Interactions

Quantitative scores alone are insufficient. Visual inspection of the top-ranked poses is essential for understanding the nature of the protein-ligand interaction.[25]

Protocol 4.2: Pose Visualization and Interaction Analysis

  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file in PyMOL or Chimera.

  • View Poses: Cycle through the different binding poses generated by Vina.

  • Identify Key Interactions: For the top-ranked pose, identify the specific amino acid residues that are in close contact with the Dynascone molecule. Pay close attention to:

    • Hydrophobic Interactions: These will likely dominate the binding of a lipophilic molecule like Dynascone. Look for contacts between the aliphatic and aromatic parts of Dynascone and nonpolar residues of the OBP like Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), and Methionine (Met).

    • Hydrogen Bonds: While Dynascone has a ketone group (C=O) that can act as a hydrogen bond acceptor, the binding pocket of CpalOBP4 is largely hydrophobic.[19] The absence of strong H-bonds would be a scientifically plausible result.

  • Generate Interaction Diagrams: Use software tools (e.g., LigPlot+ or the visualizer's built-in functions) to create 2D diagrams that clearly map these interactions.

Self-Validation: Ensuring Docking Protocol Reliability

A crucial step in validating a docking protocol is to perform "redocking." If the PDB structure originally contained a co-crystallized ligand, that ligand can be extracted and then docked back into the protein. The Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[24][25]

G cluster_validation Self-Validation via Redocking Start Start with PDB structure containing a native ligand Extract Extract native ligand Start->Extract Dock Dock the ligand back into the protein using the defined protocol Extract->Dock Compare Compare docked pose to original crystal pose Dock->Compare RMSD Calculate RMSD Compare->RMSD Success RMSD < 2.0 Å Protocol is Validated RMSD->Success Yes Fail RMSD > 2.0 Å Protocol needs refinement RMSD->Fail No

Caption: The redocking protocol for validating docking accuracy.

Advanced Considerations and Future Directions

While powerful, molecular docking is a simulation with inherent limitations. The use of a rigid receptor is a significant simplification. For a more dynamic and accurate assessment, the results from docking should be used as a starting point for Molecular Dynamics (MD) simulations . MD allows the entire protein-ligand complex to move and flex over time, providing a more realistic view of the binding stability and interactions. The ultimate goal is to correlate these in silico findings with experimental data from techniques like fluorescence binding assays or electrophysiology to build a comprehensive and validated model of odorant recognition.

References

  • Wikipedia. (n.d.). Odorant-binding protein. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Manikandan, M. (2016). Odorant Binding Proteins: a key player in the sense of smell. Journal of Biomedical Science, 1(1). Retrieved from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

  • Singh, S., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus, 12(6), e8695. Retrieved from [Link]

  • Lund University. (n.d.). Structure and Function of Odorant Binding Proteins and Chemosensory Proteins in Moths. Retrieved from [Link]

  • Larter, N. K., et al. (2016). Organization and function of Drosophila odorant binding proteins. eLife, 5, e20242. Retrieved from [Link]

  • He, X., et al. (2023). Roles of insect odorant binding proteins in communication and xenobiotic adaptation. Frontiers in Physiology, 14, 1269385. Retrieved from [Link]

  • Le, D. D., et al. (2025). Cellular and Molecular Roles of Human Odorant-Binding Proteins and Related Lipocalins in Olfaction and Neuroinflammation. International Journal of Molecular Sciences, 26(23), 5989. Retrieved from [Link]

  • Langeswaran, K., et al. (2018). Insights from the Molecular modeling, docking analysis of illicit drugs and Bomb Compounds with Honey Bee Odorant Binding Proteins (OBPs). Bioinformation, 14(5), 219–231. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking on homology models of insect odorant-binding proteins. Retrieved from [Link]

  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Bioinformation. (2018, May 31). Insights from the Molecular modeling, docking analysis of illicit drugs and Bomb Compounds with Honey Bee Odorant Binding Proteins (OBPs). Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Pelosi, P., et al. (1998). Odorant-binding proteins: structural aspects. Annals of the New York Academy of Sciences, 855, 299-307. Retrieved from [Link]

  • Ziegelberger, G. (1998). Odorant-binding proteins: expression and function. Annals of the New York Academy of Sciences, 855, 308-314. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5,5-Dimethylcyclohexen-1-yl)pent-4-en-1-one. Retrieved from [Link]

  • RCSB PDB. (2002, June 26). 1G85: CRYSTAL STRUCTURE OF BOVINE ODORANT BINDING PROTEIN COMPLEXED WITH IS NATURAL LIGAND. Retrieved from [Link]

  • RCSB PDB. (2015, April 8). 4RUN: Crystal structure of human odorant binding protein OBPIIa. Retrieved from [Link]

  • Liu, Y., et al. (2024). Molecular Characterization of Odorant-Binding Protein Genes Associated with Host-Seeking Behavior in Oides leucomelaena. Insects, 15(9), 683. Retrieved from [Link]

  • RCSB PDB. (2011, May 25). 3PM2: Crystal structure of a novel type of odorant binding protein from Anopheles gambiae belonging to the c+ class. Retrieved from [Link]

  • RCSB PDB. (2019, October 16). 6JPM: Crystal Structure of Odorant Binding Protein 4 in the Natural Predator Chrysopa pallens. Retrieved from [Link]

  • RCSB PDB. (2009, May 19). 3FIQ: Odorant Binding Protein OBP1. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • NIE, J., et al. (2025). The Molecular Docking of Odorant Binding Protein OBP3 from the Small Hive Beetle, Aethina tumida. Journal of Agricultural Science and Technology. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one. Retrieved from [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5,5-Dimethylcyclohex-1-en-1-yl)ethan-1-one. Retrieved from [Link]

Sources

Exploratory

dermal absorption and pharmacokinetics of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

An In-Depth Technical Guide to the Dermal Absorption and Pharmacokinetics of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Foreword: A Predictive Approach to a Data-Scarce Compound As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Dermal Absorption and Pharmacokinetics of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Foreword: A Predictive Approach to a Data-Scarce Compound

As a Senior Application Scientist, one often encounters compounds of interest where specific experimental data is not publicly available. This is the case for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one. This guide, therefore, adopts a predictive and principles-based approach. By leveraging established methodologies, data from structurally analogous compounds, and validated predictive models, we can construct a robust scientific narrative. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and subsequently testing the dermal absorption and pharmacokinetic profile of this molecule.

Section 1: Compound Profile and Significance

1.1. Chemical Identity

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a fragrance ingredient known by several commercial names, including Dynascone, Galbascone, and Neobutenone.[1][2][3] It is a colorless to pale yellow liquid characterized by a green, fruity, and floral odor reminiscent of galbanum.[2][3] Its stability makes it a versatile component in various toiletries and perfumes.[2]

1.2. Rationale for Dermal Assessment

Given its intended use in products that come into direct contact with the skin, a thorough understanding of its dermal absorption, distribution, metabolism, and excretion (ADME) is paramount for a comprehensive safety and risk assessment.[4][5] The potential for a substance to penetrate the skin barrier and enter systemic circulation dictates its potential for systemic effects.

Section 2: Physicochemical Properties and Predicted Dermal Penetration

The potential for a chemical to permeate the skin is largely governed by its physicochemical properties. The stratum corneum, the outermost layer of the skin, acts as a lipophilic barrier, meaning that properties influencing a molecule's size and lipophilicity are critical determinants of absorption.[6]

Table 1: Physicochemical Properties of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

PropertyValueImplication for Dermal Absorption
Molecular Weight 192.30 g/mol [1]Below the 500 g/mol threshold generally considered favorable for dermal absorption.[7]
LogP (Octanol/Water Partition Coefficient) 3.6[1]Indicates good lipophilicity, which is a key factor in permeating the lipid-rich stratum corneum.[8]
Water Solubility 56.2 mg/L at 20°C[3]Low water solubility is consistent with its lipophilic nature.
Vapor Pressure 1.34 Pa at 25°C[3]Indicates a degree of volatility, which must be considered in dermal absorption studies as evaporation can be a competing process.[9][10]

Based on these properties, 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is predicted to have the potential for significant dermal absorption. Its moderate molecular weight and favorable lipophilicity suggest it can readily partition into and diffuse across the stratum corneum.

Section 3: Methodologies for Dermal Absorption Assessment

A multi-faceted approach, combining in silico, in vitro, and in vivo methods, provides the most comprehensive understanding of a compound's dermal absorption profile.

3.1. In Silico Prediction: QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the skin permeability of a chemical based on its molecular descriptors.[11][12] These models are invaluable for initial screening and for prioritizing compounds for further testing.

  • Causality Behind the Model: QSAR models for skin permeability are often built upon linear free-energy relationships.[11] They statistically correlate a compound's permeability coefficient (Kp) with descriptors like the octanol-water partition coefficient (LogP) and molecular weight/size.[8][13] A higher LogP generally correlates with better partitioning into the stratum corneum, while smaller molecular size facilitates easier diffusion.

  • Trustworthiness: The predictive power of a QSAR model is validated internally (e.g., leave-one-out cross-validation) and, more importantly, externally with a set of chemicals not used in model development.[12][14] The applicability domain of the model must also be considered to ensure the predictions for the target compound are reliable.

3.2. In Vitro Assessment: The Gold Standard

The in vitro method using human skin is considered the gold standard for assessing dermal absorption, as it avoids animal testing while providing highly relevant data.[15] The internationally recognized protocol is the OECD Test Guideline 428.[16][17][18]

  • Experimental System: This method employs Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by an excised skin sample.[19] The test compound is applied to the outer surface of the skin (stratum corneum) in the donor chamber, and the amount of compound that permeates through the skin into the receptor fluid is measured over time.[20]

Detailed Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells (OECD 428)
  • Skin Preparation: Excised human skin (often from cosmetic surgery) or animal skin is carefully prepared.[15] The skin is sectioned to a uniform thickness (split-thickness) and its integrity is verified before use.[19]

  • Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the epidermal side facing the donor chamber.[19][21]

  • Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin.[21][22] The fluid is maintained at a constant temperature (typically 32-37°C) and continuously stirred to ensure sink conditions.[19][22]

  • Compound Application: A precise amount of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, often radiolabeled for ease of detection, is applied to the skin surface.[16][17] The application should mimic realistic exposure scenarios, typically up to 10 µl/cm² for liquids.[17]

  • Sampling: At predetermined time points (e.g., over 24-48 hours), aliquots of the receptor fluid are collected for analysis.[19][20]

  • Mass Balance: At the end of the experiment, a full mass balance is performed. This involves quantifying the compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid. This self-validating system ensures the accountability of the applied dose.

  • Analysis: The concentration of the compound in the collected samples is quantified using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[19]

Visualization: Franz Diffusion Cell Workflow

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Mass Balance prep_skin Skin Preparation (Excised Human/Animal Skin) prep_cell Franz Cell Assembly (Mount Skin) prep_skin->prep_cell prep_fluid Fill Receptor Fluid (e.g., PBS, 32°C) prep_cell->prep_fluid application Apply Test Compound (e.g., 10 µL/cm²) prep_fluid->application sampling Time-Course Sampling (e.g., 0-24h) application->sampling mass_balance End-of-Study Mass Balance sampling->mass_balance End Point quantification Quantification (HPLC, LC-MS) sampling->quantification mass_balance->quantification data_analysis Data Analysis (Flux, Permeability) quantification->data_analysis

Caption: Workflow for in vitro dermal absorption testing using Franz diffusion cells.

3.3. In Vivo Assessment

In vivo studies (OECD 427) are typically conducted in animal models, such as rats, to understand the complete pharmacokinetic profile following dermal application.[4][18] These studies involve applying the compound to a defined area of the animal's skin and subsequently analyzing blood, urine, and feces over time to determine the rate and extent of absorption, as well as the distribution and excretion profiles.[18] While less common for cosmetic ingredients due to regulations, these studies can be crucial for agrochemicals or pharmaceuticals.[4] The "triple pack" approach, which correlates in vitro human and animal skin data with in vivo animal data, is often used for robust risk assessment.[4]

Section 4: Predicted Pharmacokinetic (ADME) Profile

In the absence of specific data, we can predict the ADME profile of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one based on its chemical structure and the properties of analogous compounds.

4.1. Absorption

As established, the compound's physicochemical properties are favorable for dermal absorption. Following topical application, a significant portion is expected to partition into the stratum corneum and diffuse into the viable epidermis and dermis, from where it can enter systemic circulation. The compound's volatility suggests that evaporation from the skin surface will occur simultaneously, and this must be accounted for in any risk assessment.[9][23]

4.2. Distribution

Once systemically available, its lipophilic nature (LogP of 3.6) suggests it will likely distribute into tissues rather than being confined to the bloodstream. The specifics of its distribution would depend on its affinity for plasma proteins and various tissues.

4.3. Metabolism

The skin itself is metabolically active and can biotransform xenobiotics during absorption.[17][24] The primary site of metabolism, however, is the liver. The structure of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one contains two key moieties susceptible to metabolism: an α,β-unsaturated ketone and a cyclohexene ring.

  • α,β-Unsaturated Ketone Moiety: This is a reactive electrophilic structure. A primary metabolic pathway is likely to be Michael addition , where it conjugates with endogenous nucleophiles, most notably glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[25][26] This is a common detoxification pathway. The ketone group itself can also be reduced to a secondary alcohol.[27][28]

  • Cyclohexene Moiety: The double bond in the cyclohexene ring is susceptible to oxidation , likely mediated by cytochrome P450 (CYP) enzymes, to form an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to form a cyclohexane-1,2-diol.[29] The ketone of the parent compound can also be reduced to a cyclohexanol.[30]

Visualization: Predicted Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-(5,5-Dimethyl-1-cyclohexen-1-yl) -4-penten-1-one ketone_reduction Ketone Reduction parent->ketone_reduction Reductases epoxidation Cyclohexene Epoxidation parent->epoxidation CYP450 gsh_conjugation Glutathione Conjugation (Michael Addition) parent->gsh_conjugation GST glucuronidation Glucuronidation/ Sulfation ketone_reduction->glucuronidation hydrolysis Epoxide Hydrolysis epoxidation->hydrolysis Epoxide Hydrolase hydrolysis->glucuronidation excretion Excretion (Urine/Feces) gsh_conjugation->excretion glucuronidation->excretion

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Protocols & Analytical Methods

Method

Grignard synthesis protocol for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one using vinyl magnesium chloride

Introduction The synthesis of α,β-unsaturated ketones is a cornerstone of modern organic chemistry, providing access to a wide array of complex molecules with significant applications in fragrance, pharmaceuticals, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of α,β-unsaturated ketones is a cornerstone of modern organic chemistry, providing access to a wide array of complex molecules with significant applications in fragrance, pharmaceuticals, and materials science. This document provides a detailed guide for the synthesis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a vinyl ketone of interest, via a Grignard reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental rationale. Two primary synthetic strategies will be discussed: the requested Grignard addition of vinyl magnesium chloride to a nitrile precursor and an alternative alkylation route.

Chemical Structures and Reaction Overview

Target Molecule: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one CAS Number: 56973-85-4[1][2] Molecular Formula: C₁₃H₂₀O[1][2] Molecular Weight: 192.3 g/mol [1]

PART 1: Grignard Synthesis Protocol using Vinyl Magnesium Chloride

This section details the synthesis of the target molecule through the addition of a vinyl Grignard reagent to a nitrile precursor. This method is a classic and versatile approach for the formation of ketones.[3][4][5]

Diagram of the Grignard Synthesis Workflow

Grignard_Synthesis cluster_precursor Precursor Synthesis cluster_grignard Grignard Reaction cluster_purification Purification 5,5-Dimethylcyclohexanone 5,5-Dimethylcyclohexanone 5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile 5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile 5,5-Dimethylcyclohexanone->5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile Cyanation Imine Intermediate Imine Intermediate 5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile->Imine Intermediate Vinyl Magnesium Chloride (THF) 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Imine Intermediate->1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Aqueous Workup Purified Product Purified Product 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one->Purified Product Column Chromatography

Caption: Workflow for the Grignard synthesis of the target vinyl ketone.

Step 1: Synthesis of the Nitrile Precursor (5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile)

The synthesis of the target ketone via the Grignard pathway necessitates the preparation of a suitable electrophilic precursor. 5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile is an excellent candidate. A common method for the α-cyanation of ketones involves the use of tosyl cyanide (TsCN).[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5,5-Dimethylcyclohexanone126.2010.0 g0.079 molCommercially available
Tosyl Cyanide (TsCN)181.2215.8 g0.087 molCaution: Toxic
Sodium Hydride (60% in mineral oil)24.003.48 g0.087 molCaution: Flammable solid
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Distilled from sodium/benzophenone
Saturated Ammonium Chloride (aq)53.49100 mL-For quenching
Diethyl Ether74.12300 mL-For extraction
Anhydrous Magnesium Sulfate120.37As needed-For drying

Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.48 g, 0.087 mol) and anhydrous THF (100 mL).

  • Ketone Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5,5-dimethylcyclohexanone (10.0 g, 0.079 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Enolate Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Cyanation: Cool the reaction mixture back to 0 °C and add a solution of tosyl cyanide (15.8 g, 0.087 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5,5-dimethyl-1-cyclohexen-1-ylcarbonitrile.

Step 2: Grignard Reaction with Vinyl Magnesium Chloride

The core of this synthesis involves the nucleophilic addition of vinyl magnesium chloride to the nitrile precursor, followed by hydrolysis to yield the desired ketone.[4][5][7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5,5-Dimethyl-1-cyclohexen-1-ylcarbonitrile149.235.0 g0.0335 molFrom Step 1
Vinyl Magnesium Chloride (1.6 M in THF)-25.1 mL0.0402 molCaution: Flammable, reacts with water
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Distilled from sodium/benzophenone
3 M Hydrochloric Acid (aq)36.4650 mL-For hydrolysis
Diethyl Ether74.12200 mL-For extraction
Saturated Sodium Bicarbonate (aq)84.01100 mL-For washing
Anhydrous Magnesium Sulfate120.37As needed-For drying

Protocol:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,5-dimethyl-1-cyclohexen-1-ylcarbonitrile (5.0 g, 0.0335 mol) in anhydrous THF (50 mL).

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add vinyl magnesium chloride (25.1 mL of a 1.6 M solution in THF, 0.0402 mol) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully add 3 M hydrochloric acid (50 mL) dropwise to hydrolyze the intermediate imine. Stir vigorously for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.[8]

PART 2: Alternative Synthesis via Alkylation

An alternative and documented route to the target molecule involves the alkylation of a methyl ketone precursor. This method avoids the use of a Grignard reagent but requires a strong base.[9]

Diagram of the Alkylation Synthesis Workflow

Alkylation_Synthesis cluster_precursor_alt Precursor Synthesis cluster_alkylation Alkylation cluster_purification_alt Purification Hotrienol Hotrienol 5,5-Dimethyl-cyclohexen-1-yl methyl ketone 5,5-Dimethyl-cyclohexen-1-yl methyl ketone Hotrienol->5,5-Dimethyl-cyclohexen-1-yl methyl ketone Rearrangement & Cyclization (Acidic Catalyst) Enolate Enolate 5,5-Dimethyl-cyclohexen-1-yl methyl ketone->Enolate Basic Catalyst 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Enolate->1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Allyl Halide Purified Product Purified Product 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one->Purified Product Extraction & Silica Decoloration

Caption: Workflow for the alkylation synthesis of the target vinyl ketone.

Step 1: Synthesis of the Methyl Ketone Precursor (5,5-Dimethyl-cyclohexen-1-yl methyl ketone)

This precursor can be synthesized via the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Hotrienol152.2310.0 g0.0657 molCommercially available
Polyphosphoric Acid-5 g-Caution: Corrosive
Toluene92.14100 mL-Anhydrous

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hotrienol (10.0 g, 0.0657 mol) in toluene (100 mL).

  • Catalyst Addition: Carefully add polyphosphoric acid (5 g) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene.

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by distillation to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone.

Step 2: Alkylation with Allyl Halide

The final step in this alternative route is the alkylation of the methyl ketone with an allyl halide.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5,5-Dimethyl-cyclohexen-1-yl methyl ketone152.235.0 g0.0328 molFrom Step 1
Allyl Bromide120.984.37 g0.0361 molCaution: Lachrymator
Sodium Amide (NaNH₂)39.011.41 g0.0361 molCaution: Reacts violently with water
Anhydrous Liquid Ammonia17.03100 mL-Caution: Handle in a well-ventilated fume hood
Anhydrous Diethyl Ether74.12100 mL-For extraction

Protocol:

  • Reaction Setup: Set up a three-necked flask with a dry ice-acetone condenser and a nitrogen inlet.

  • Enolate Formation: Condense liquid ammonia (100 mL) into the flask at -78 °C. Add sodium amide (1.41 g, 0.0361 mol) and stir until dissolved.

  • Ketone Addition: Slowly add a solution of 5,5-dimethyl-cyclohexen-1-yl methyl ketone (5.0 g, 0.0328 mol) in anhydrous diethyl ether (20 mL).

  • Alkylation: After stirring for 30 minutes, add allyl bromide (4.37 g, 0.0361 mol) dropwise.

  • Reaction Completion: Stir the reaction at -78 °C for 2-3 hours, then allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[9]

Safety and Handling Precautions

  • Grignard Reagents: Vinyl magnesium chloride is highly flammable and reacts violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.

  • Cyanide Compounds: Tosyl cyanide is toxic. Handle with extreme care in a well-ventilated fume hood.

  • Strong Bases: Sodium hydride and sodium amide are flammable solids that react violently with water. Handle with care under an inert atmosphere.

  • General Precautions: All experimental procedures should be performed in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.

Characterization of the Final Product

The structure of the synthesized 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • Vinyl protons of the pentenone chain: δ 5.8-6.0 ppm (m, 1H), δ 5.0-5.2 ppm (m, 2H).

    • Allylic protons of the pentenone chain: δ 3.2-3.4 ppm (d, 2H).

    • Cyclohexene vinyl proton: δ 6.5-6.7 ppm (t, 1H).

    • Cyclohexene allylic protons: δ 2.1-2.3 ppm (m, 2H).

    • Cyclohexene methylene protons: δ 1.4-1.6 ppm (t, 2H).

    • Gem-dimethyl protons: δ 0.9-1.1 ppm (s, 6H).

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon: ~198 ppm.

    • Cyclohexene quaternary carbon: ~140 ppm.

    • Cyclohexene vinyl carbon: ~135 ppm.

    • Pentenone vinyl carbons: ~137 ppm and ~115 ppm.

    • Other aliphatic carbons in the expected regions.

  • IR (neat):

    • C=O stretch (conjugated ketone): ~1685 cm⁻¹.

    • C=C stretch: ~1640 cm⁻¹ and ~1610 cm⁻¹.

Conclusion

This application note provides two detailed protocols for the synthesis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one. The Grignard-based approach offers a classic and reliable method for ketone synthesis from a nitrile precursor, while the alkylation route presents a documented alternative. Both methods require careful handling of hazardous reagents and strict adherence to anhydrous conditions. The provided protocols, along with the safety and characterization guidelines, should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

  • Pearson. (n.d.). Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Strem. (2019). Toluenesulfonyl Cyanide (TsCN). Strem Chemicals.
  • Ashenhurst, J. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR D
  • Chemistry Steps. (2020, December 31). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2026, March 4). Nitriles + Grignards Made Easy.
  • ResearchGate. (n.d.).
  • ACS Publications. (2017, June 28). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the “CN” Source | The Journal of Organic Chemistry.
  • Macmillan Group. (n.d.).
  • Gilbertson, S. R., & Tanifum, E. A. (2012). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library.
  • Scholars Research Library. (n.d.).
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  • ChemicalBook. (n.d.). 5,5-dimethylcyclohex-2-en-1-one synthesis.
  • Google Patents. (n.d.). WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
  • Google Patents. (n.d.). Preparation method of 1-(5,5-dimethyl-1-cyclohexen-1-yl) -4-penten-1-one.
  • MDPI. (2022, December 20). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • ACS Publications. (2015, August 6). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones | The Journal of Organic Chemistry.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sardarian, A. R., Zandi, M., & Motevally, S. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph3PX2 (X=Br, I)]. Acta Chimica Slovenica, 56(3), 729-733.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • ResearchGate. (n.d.). The reaction of vinylmagnesium chloride with hindered ketones.
  • ResearchGate. (2022, December 15). (PDF) Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.
  • ChemicalBook. (n.d.). 1-(5,5-DIMETHYL-1-CYCLOHEXEN-1-YL)-4-PENTEN-1-ONE) Product Description.
  • ChemicalBook. (n.d.). 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum.
  • ResearchGate. (2014, May 15).
  • Sapphire Bioscience. (n.d.). 5,5-Dimethyl-1-cyclohexene-1-carboxylic acid.
  • Guidechem. (n.d.). 1-(5,5-dimethyl-1-cyclohexen-1-yl)-4-penten-1-one 56973-85-4.
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  • IntechOpen. (2017, December 6).
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Sources

Application

Application Note: High-Sensitivity GC-MS Method for the Detection of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Abstract This application note details a robust and sensitive analytical method for the identification and quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one using Gas Chromatography-Mass Spectrometry (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive analytical method for the identification and quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known by trade names such as Galbascone and Dynascone®, is a significant component in the fragrance industry, valued for its unique green and fruity aroma.[1][2] The method described herein is designed for researchers, quality control scientists, and drug development professionals who require a reliable protocol for detecting this semi-volatile organic compound in various matrices. The protocol outlines optimal sample preparation, instrument parameters, and data analysis techniques to ensure accuracy and reproducibility.

Introduction

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS No. 56973-85-4) is a synthetic fragrance ingredient characterized as a colorless to pale yellow liquid.[1] Its molecular formula is C13H20O, with a molecular weight of 192.3 g/mol .[2][3] Given its use in perfumes and toiletries, a precise and validated analytical method is crucial for quality control, stability testing, and regulatory compliance.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for analyzing volatile and semi-volatile compounds like this, offering high separation efficiency and definitive identification.[5][6][7] This note provides a comprehensive, step-by-step guide for developing and implementing a GC-MS method suitable for this purpose.

Scientific Principles & Experimental Causality

The development of this method is grounded in the fundamental principles of chromatography and mass spectrometry. The choice of each parameter is justified to provide a clear understanding of the analytical process.

1. Analyte Characteristics: The target analyte is a relatively non-polar, semi-volatile ketone with a boiling point of approximately 268.6 °C.[8] These properties dictate the selection of the GC column and temperature program.

2. GC Column Selection: The principle of "like dissolves like" is fundamental in gas chromatography.[9][10] For a non-polar analyte like 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a non-polar stationary phase is optimal. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms) is selected. This phase separates compounds primarily based on their boiling points and provides excellent peak shape for a wide range of semi-volatile organic compounds (SVOCs).[9][11]

3. Ionization Technique: Electron Ionization (EI) is the chosen method for the mass spectrometer. EI is a hard ionization technique that generates reproducible fragmentation patterns, which are crucial for compound identification through library matching.[12] The NIST Mass Spectral Library is an authoritative resource containing spectra for tens of thousands of compounds, which will be used for confirmation.[13][14][15] Ketones, under EI, typically undergo characteristic fragmentation, such as alpha-cleavage, which can aid in structural confirmation.[16][17]

Experimental Workflow

The overall analytical process is summarized in the diagram below. It follows a logical sequence from sample handling to final data reporting, ensuring a systematic and traceable workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Prep_Sample Sample Dilution or Extraction (e.g., Liquid-Liquid Extraction) Sample->Prep_Sample Prep_Standard Prepare Calibration Standards (e.g., 0.1 - 50 µg/mL in Hexane) GC_Setup Instrument Setup & Tuning (GC & MS Parameters) Prep_Standard->GC_Setup Prep_Sample->GC_Setup Sequence Build & Run Sequence (Blanks, Standards, Samples) GC_Setup->Sequence Data_Acq Data Acquisition Sequence->Data_Acq Integration Peak Integration & Identification (Retention Time & Library Match) Data_Acq->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Generate Final Report Quant->Report

Sources

Method

Application Note: Incorporation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one in Controlled-Release Fragrance Polymers

Target Audience: Polymer Chemists, Formulation Scientists, and Controlled-Release Specialists Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The molecule 1-(5,5-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Controlled-Release Specialists Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The molecule 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially known as Neobutenone® α or Dynascone) is a highly valued ketone fragrance ingredient. It imparts a complex olfactory profile characterized by green, metallic, fruity (pineapple), and floral (hyacinth) notes reminiscent of natural galbanum[1]. Despite its high olfactory value, its volatility and susceptibility to degradation in harsh formulation bases (e.g., alkaline detergents or oxidative environments) significantly limit its longevity in functional perfumery[2].

To achieve sustained release and improve substrate deposition, the fragrance must be integrated into controlled-release polymeric systems. As a Senior Application Scientist, selecting the correct polymer matrix requires balancing the chemical reactivity of the fragrance's ketone moiety with the desired release trigger. This guide details two field-proven methodologies for its incorporation: Chemical Conjugation (Polymeric Pro-Fragrance) and Physical Encapsulation (Core-Shell Microcapsules) .

Chemical Conjugation: The Hydrazone Linkage

While simple imine (Schiff base) linkages are commonly used for aldehyde fragrances, they often hydrolyze too rapidly when applied to ketones, leading to premature release[3]. By reacting the ketone group of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one with a hydrazide-functionalized polymer (e.g., methacryloyl hydrazide copolymers), a hydrazone bond is formed.

  • Causality of Choice: The hydrazone linkage is highly stable at a neutral pH but undergoes controlled, slow cleavage under mild acidic conditions (pH 5.5). This makes it an ideal stimuli-responsive pro-fragrance for textiles, where human sweat acts as the physiological trigger for fragrance release[4].

Physical Encapsulation: Polyurea Core-Shell Microcapsules

For applications requiring mechanical release (e.g., friction on hair or fabric) or long-term storage stability in aqueous media, physical encapsulation is superior.

  • Causality of Choice: Interfacial polymerization of an oil-soluble polyisocyanate with a water-soluble polyamine (such as guanidine carbonate) creates a robust polyurea shell[5]. Unlike traditional melamine-formaldehyde resins, polyurea systems avoid formaldehyde emissions and offer highly tunable kinetic release profiles based on the shell's cross-linking density[6][7].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate products can be analytically verified before proceeding to formulation.

Protocol A: Synthesis of pH-Responsive Hydrazone-Linked Polymeric Pro-Fragrance

Objective: To synthesize a sweat-triggered pro-fragrance conjugate using an amphiphilic poly(methacryloyl hydrazide-co-methyl methacrylate) [p(MH-co-MMA)] backbone.

Reagents:

  • 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Purity 95%)

  • p(MH-co-MMA) copolymer (Synthesized via standard RAFT polymerization)

  • Anhydrous Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 2.0 g of p(MH-co-MMA) in 40 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Conjugation Reaction: Add 1.5 equivalents (relative to the hydrazide molar content) of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one dropwise to the polymer solution.

  • Catalysis & Reflux: Add 3 drops of glacial acetic acid to catalyze the condensation reaction. Attach a reflux condenser and heat the mixture to 60°C for 24 hours under a nitrogen atmosphere.

  • Precipitation & Purification: Cool the mixture to room temperature. Precipitate the polymer by adding the solution dropwise into 400 mL of ice-cold diethyl ether. Recover the precipitate via vacuum filtration.

  • Drying: Dry the resulting pro-fragrance polymer in a vacuum oven at 40°C for 48 hours to remove residual solvent.

  • Self-Validation Step (FTIR): Analyze the dried polymer using ATR-FTIR. The successful formation of the hydrazone bond is validated by the disappearance of the free ketone C=O stretch (approx. 1710 cm −1 ) and the appearance of a strong C=N hydrazone stretch (approx. 1630 cm −1 ).

Protocol B: Preparation of Polyurea Core-Shell Microcapsules via Interfacial Polymerization

Objective: To encapsulate the fragrance in a polyurea shell for friction-triggered release.

Reagents:

  • 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Active Core)

  • Isopropyl Myristate (Hydrophobic Carrier Oil)

  • Takenate™ D-110N (Trifunctional Polyisocyanate)

  • Guanidine Carbonate (Water-soluble Polyamine)

  • Polyvinyl Alcohol (PVA, 87-89% hydrolyzed, Emulsifier)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.0 g of PVA in 98 mL of deionized water. Adjust the pH to 10.5 using a 1M NaOH solution.

  • Oil Phase Preparation: In a separate beaker, mix 15.0 g of the fragrance with 5.0 g of Isopropyl Myristate. Add 2.5 g of Takenate™ D-110N. Stir gently until homogeneous. Caution: Isocyanates are moisture-sensitive; prepare this phase immediately before emulsification.

  • Emulsification: Slowly add the Oil Phase to the Aqueous Phase while homogenizing using an Ultra-Turrax® at 13,500 rpm for 3 minutes to form an oil-in-water (O/W) emulsion[6].

  • Interfacial Polymerization: Transfer the emulsion to a jacketed reactor with mechanical stirring (300 rpm). Add a solution of 0.8 g Guanidine Carbonate dissolved in 5 mL of water dropwise over 10 minutes[5].

  • Curing: Raise the temperature of the reactor to 80°C and maintain for 4 hours to fully cure the polyurea shell.

  • Self-Validation Step (TGA & Microscopy): Cool the dispersion to room temperature. Validate the spherical morphology and structural integrity using Optical Microscopy. Use Thermogravimetric Analysis (TGA) from 25°C to 300°C to quantify the exact fragrance payload and ensure no free surface oil remains[5].

Data Presentation & Analytical Summaries

The following tables summarize the expected quantitative data derived from the validation steps of the two protocols.

Table 1: Physicochemical Properties of the Fragrance Delivery Systems

Delivery SystemEncapsulation / Conjugation Efficiency (%)Average Size / Hydrodynamic DiameterPayload Capacity (wt%)Primary Release Trigger
Hydrazone Pro-Fragrance 88.5 ± 2.165 - 120 nm (Micellar)18.4pH shift (pH 5.5)
Polyurea Microcapsules 94.2 ± 1.515.3 ± 2.4 µm68.5Mechanical Friction

Table 2: Comparative Release Kinetics of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Matrix TypeRelease Medium% Release at 24 Hours% Release at 7 DaysRelease Mechanism
Free Fragrance (Control) Ambient Air (25°C)> 85.0%100.0%Unhindered Evaporation
Hydrazone Polymer Neutral Buffer (pH 7.4)< 5.0%< 12.0%Background Hydrolysis
Hydrazone Polymer Artificial Sweat (pH 5.5)45.3%82.1%Acid-Catalyzed Cleavage
Polyurea Microcapsules Aqueous Dispersion< 2.0%< 5.0%Diffusion through Shell
Polyurea Microcapsules Post-Mechanical Rupture78.5%95.0%Physical Shell Fracture

Process Workflows & Visualizations

To ensure clarity in the synthetic and formulation processes, the logical relationships and workflows are mapped below.

G A Hydrazide Polymer (Neutral pH) C Hydrazone Pro-Fragrance (Stable Conjugate) A->C Condensation (-H2O) B Fragrance Ketone (Neobutenone) B->C D Controlled Release (Acidic pH 5.5 / Sweat) C->D Hydrolysis (+H2O) D->B Free Fragrance

Caption: Workflow of pH-triggered hydrazone pro-fragrance conjugation and release.

G O Oil Phase (Fragrance + Polyisocyanate) E O/W Emulsion (High Shear Mixing) O->E W Aqueous Phase (PVA Solution) W->E A Polyamine Addition (Guanidine Carbonate) E->A C Interfacial Polymerization (Curing at 80°C) A->C M Polyurea Core-Shell Microcapsules C->M

Caption: Step-by-step interfacial polymerization workflow for polyurea microcapsules.

Sources

Application

Application Notes and Protocols for Olfactory Sensory Evaluation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Neobutenone® Alpha)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Olfactory Landscape of Neobutenone® Alpha 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a key aroma chemical, is widely recognized in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Olfactory Landscape of Neobutenone® Alpha

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a key aroma chemical, is widely recognized in the fragrance industry under trade names such as Neobutenone® Alpha (Firmenich) and Dynascone® (Firmenich), and is also referred to as Galbascone.[1][2][3][4][5][6] Its chemical structure, featuring a dimethyl cyclohexene ring coupled with a pentenone chain, gives rise to a multifaceted and potent olfactory profile. This compound is not found in nature and is synthesized for its unique aromatic properties.[7][8]

The odor of Neobutenone® Alpha is notably complex and its character is highly dependent on its concentration. At varying dilutions, it can evoke a spectrum of scents, ranging from intensely green and reminiscent of galbanum to fruity with distinct pineapple notes, and even floral, with facets of hyacinth.[1][4][7][9] This concentration-dependent chameleon-like quality makes it a versatile ingredient in perfumery, capable of imparting freshness, modernity, and a "blooming" effect to a wide range of fragrance compositions.[1][7] Its excellent stability and substantivity, lasting over 72 hours on a smelling strip, further enhance its utility in various applications, from fine fragrances to toiletries.[1][3][10]

These application notes provide a comprehensive guide for the systematic olfactory sensory evaluation of Neobutenone® Alpha. The protocols outlined herein are designed to enable researchers and developers to thoroughly characterize its sensory properties, determine its odor detection and recognition thresholds, and quantify its descriptive attributes. The methodologies are grounded in established sensory science principles and can be adapted for various research and development objectives, including quality control, new product development, and fundamental olfactory research.

PART 1: Foundational Protocols for Sensory Evaluation

A controlled environment is paramount for reliable olfactory sensory evaluation. All testing should be conducted in a well-ventilated, odor-free sensory analysis laboratory.[11] Panelists should be screened for their sensory acuity and trained on the specific methodologies.[6][8][12][13]

Determination of Olfactory Thresholds

Understanding the odor threshold of Neobutenone® Alpha is fundamental to its application. The following protocol is adapted from the ASTM E679 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method.[4][14][15][16]

Objective: To determine the detection threshold (the minimum concentration at which a stimulus is detected) and the recognition threshold (the minimum concentration at which the stimulus is correctly identified) of Neobutenone® Alpha.

Materials:

  • Neobutenone® Alpha (high purity)

  • Odor-free solvent (e.g., dipropylene glycol (DPG) or ethanol)

  • Glass sniffing jars with Teflon-lined caps

  • Odorless smelling strips (blotters)

  • Precision pipettes and glassware for serial dilutions

Protocol:

  • Preparation of Concentration Series: Prepare a series of dilutions of Neobutenone® Alpha in the chosen solvent. A geometric progression with a factor of 2 or 3 is recommended (e.g., 1%, 0.5%, 0.25%, etc., down to parts per billion levels).

  • Sample Presentation: For each concentration level, a three-alternative forced-choice (3-AFC) test is presented to the panelist. This consists of three sniffing jars: two containing only the solvent (blanks) and one containing the Neobutenone® Alpha dilution.[17] The position of the sample is randomized for each presentation.

  • Ascending Concentration Series: The test begins with the lowest concentration. The panelist is instructed to sniff each jar and identify the "odd" or different sample.

  • Data Collection: A correct identification is recorded as a "+", and an incorrect one as a "-". If the panelist is incorrect, they are presented with the next highest concentration. The test continues until the panelist correctly identifies the sample in several consecutive presentations.

  • Threshold Calculation: The individual detection threshold is typically calculated as the geometric mean of the last concentration the panelist failed to identify and the first concentration at which they correctly identified the odorant. The recognition threshold is determined by asking the panelist to describe the odor at each correctly identified concentration; the threshold is the lowest concentration at which they can accurately describe the characteristic scent of Neobutenone® Alpha.

Parameter Description
Detection Threshold The lowest concentration at which the presence of an odor can be perceived, without necessarily being identified.
Recognition Threshold The lowest concentration at which the odor can be identified and described.

G cluster_0 Preparation cluster_1 Presentation to Panelist cluster_2 Evaluation and Iteration cluster_3 Data Analysis A Prepare Serial Dilutions of Neobutenone® Alpha B Prepare 3-AFC Sets (2 Blanks, 1 Sample) A->B C Present Lowest Concentration Set B->C D Panelist Identifies 'Odd' Sample C->D E Correct Identification? D->E F Record '+' and Present Next Higher Concentration E->F Yes G Record '-' and Present Next Higher Concentration E->G No H Repeat Until Consistent Correct Identifications F->H G->H I Calculate Individual Threshold (Geometric Mean) H->I J Determine Panel Threshold I->J

PART 2: Advanced Sensory Profiling

Once the foundational thresholds are established, a more in-depth characterization of the olfactory profile of Neobutenone® Alpha is necessary. This involves difference testing to compare it with other fragrance ingredients and descriptive analysis to build a detailed sensory profile.

Difference Testing

Difference tests are employed to determine if a perceptible sensory difference exists between two samples.[18] This is particularly useful for quality control (batch-to-batch consistency) or when evaluating the impact of reformulation.

2.1.1. Triangle Test

The triangle test is a robust method to establish if an overall difference exists between two samples.[2][7][9][10][17]

Protocol:

  • Sample Preparation: Two samples, A and B, are prepared.

  • Presentation: Panelists are presented with three coded samples, where two are identical and one is different (e.g., AAB, BBA, ABA, BAB). The order of presentation is randomized across panelists.

  • Evaluation: Panelists are asked to identify the "odd" sample.

  • Data Analysis: The number of correct identifications is compared to what would be expected by chance (33.3%). Statistical tables are used to determine if the difference is significant.

2.1.2. Duo-Trio Test

The duo-trio test is useful when one sample is a designated reference.[5][19][20][21]

Protocol:

  • Sample Presentation: Panelists are first presented with a coded reference sample (R). They are then given two coded samples, one of which is identical to R and the other is the test sample.

  • Evaluation: Panelists are asked to identify which of the two samples is the same as the reference.

  • Data Analysis: The probability of a correct response by chance is 50%. The results are analyzed statistically to determine if a significant difference exists.

2.1.3. Paired Comparison Test

This test is used to determine if two samples differ in a specific attribute, such as intensity.[1][5][22][23]

Protocol:

  • Sample Presentation: Panelists are presented with two coded samples.

  • Evaluation: They are asked a directional question, such as "Which sample is more intensely green?".

  • Data Analysis: The results are analyzed to see if one sample is consistently chosen over the other for the specified attribute.

G cluster_0 Sample Preparation cluster_1 Triangle Test cluster_2 Duo-Trio Test cluster_3 Paired Comparison A Prepare Samples A and B B Present 3 Samples (e.g., AAB) A->B E Present Reference (R) and Two Samples A->E H Present Samples A and B A->H C Identify 'Odd' Sample B->C D Is there a difference? C->D F Identify Sample Matching R E->F G Is there a difference from the reference? F->G I Which is more intense in attribute X? H->I J Directional difference in a specific attribute? I->J

Quantitative Descriptive Analysis (QDA®)

QDA is a powerful method for generating a comprehensive sensory profile of a substance.[24][25][26] A trained panel develops a specific vocabulary to describe the aroma of Neobutenone® Alpha and then rates the intensity of each attribute.

Protocol:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and verbalization skills. They undergo intensive training to develop a consensus vocabulary for the aroma of Neobutenone® Alpha at different concentrations.[12][13] This may include reference standards for different aroma notes (e.g., galbanum oil for "green," pineapple essence for "fruity").

  • Vocabulary Development: The panel, through discussion and exposure to the samples, develops a list of descriptive terms (e.g., "green," "galbanum," "pineapple," "fruity," "floral," "hyacinth," "metallic").

  • Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each descriptor.

  • Evaluation: In individual booths, panelists evaluate coded samples of Neobutenone® Alpha at various concentrations and in different application bases (e.g., ethanol, a simple fragrance base). They rate the intensity of each descriptor on the provided scale.

  • Data Analysis: The data from the line scales are converted to numerical scores. Analysis of variance (ANOVA) is used to determine significant differences in attribute intensities across different concentrations or samples. The results are often visualized using a spider plot or radar chart.

Concentration Green Intensity Fruity (Pineapple) Intensity Floral Intensity Other Descriptors
0.01% in DPG LowLow-ModerateModerate-
0.1% in DPG HighModerateLowMetallic
1% in DPG ModerateHighLow-
Note: This table presents hypothetical data based on the known olfactory profile of Neobutenone® Alpha for illustrative purposes.

PART 3: Instrumental and Advanced Methodologies

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][27][28][29][30][31] This allows for the identification of the specific chemical components in a complex mixture that are responsible for its aroma.

Application for Neobutenone® Alpha:

  • Purity Assessment: GC-O can be used to assess the purity of a Neobutenone® Alpha sample from an olfactory perspective. Any impurities with a strong odor will be detected by the human assessor at the sniffing port, even if they are present at levels below the detection limit of a standard GC detector.

  • Characterization of Analogs: When studying analogs of Neobutenone® Alpha, GC-O can help to understand how structural modifications impact the odor profile.

G A Sample Injection B Gas Chromatograph (Separation of Compounds) A->B C Effluent Splitter B->C D Mass Spectrometer (Chemical Identification) C->D E Sniffing Port (Olfactory Detection by Panelist) C->E F Data Integration (Chromatogram and Olfactogram) D->F E->F

Conclusion

The comprehensive sensory evaluation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is crucial for its effective utilization in the fragrance and related industries. The protocols detailed in these application notes, from threshold determination to quantitative descriptive analysis, provide a robust framework for researchers and developers to fully characterize its unique and concentration-dependent olfactory properties. By applying these standardized methodologies, a deeper understanding of this versatile aroma chemical can be achieved, leading to more innovative and successful product development.

References

  • IndiaMART. Firmenich Neobutenone Alpha, For Perfumery. [Link]

  • ScenTree.co. Alpha-neobutenone® (CAS N° 56973-85-4). [Link]

  • Google Patents. Preparation method of 1-(5,5-dimethyl-1-cyclohexen-1-yl) -4-penten-1-one.
  • The Fragrance Conservatory. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one. [Link]

  • Fiveable. Triangle Test: Principles of Food Science Study Guide. [Link]

  • ResearchGate. In the duo-trio test, participants are asked to first smell a reference... [Link]

  • ACS Publications. Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]

  • Scentroid. ASTM E679-04. [Link]

  • Wirral Sensory Services. Common Sensory Testing Methodologies. [Link]

  • IHS Markit. ASTM E679-91(1997). [Link]

  • Fiveable. Sensory panel selection and training. [Link]

  • ResearchGate. Difference test sensitivity: Comparison of three versions of the duo–trio method requiring different memory schemes and taste sequences. [Link]

  • Grokipedia. Quantitative Descriptive Analysis. [Link]

  • PMC. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • St. Croix Sensory, Inc. Odor Testing Meets Molecular Odor Analysis. [Link]

  • ASTM International. Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Link]

  • aromalab.de. Sensory Analysis. [Link]

  • ResearchGate. Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. [Link]

  • SlideShare. Sensory Evaluation Techniques. [Link]

  • Ku. ASTM E679-04(2011). [Link]

  • IWA Publishing. Flavor-Profile Analysis: An Objective Sensory Technique for the Identification and Treatment of Off-Flavors in Drinking Water. [Link]

  • PMC. Recruiting, training and managing a sensory panel in odor nuisance testing. [Link]

  • Arotec. Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. [Link]

  • Cinquième Sens. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Link]

  • PMC. Odour Detection Methods: Olfactometry and Chemical Sensors. [Link]

  • MDPI. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]

  • MDPI. Advantages and Limitations of Measurement Methods for Assessing Odour Nuisance in Air—A Comparative Review. [Link]

  • BYU Sensory Lab. Difference Testing. [Link]

  • Virginia Tech. SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation. [Link]

  • ResearchGate. Flavor Profile Analysis: Taste and Odor Control of the Future. [Link]

  • Fiveable. Quantitative descriptive analysis (qda). [Link]

  • PMC. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. [Link]

  • eGyanKosh. UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. [Link]

  • DLG. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. [Link]

  • Sense:lab. 5 Essential Tips for Effective Sensory Fragrance Testing. [Link]

  • ACS Publications. Flavor Engineering–A Methodology To Predict Sensory Qualities of Flavored Products. [Link]

  • Marketing Mix in Action. Sensory analysis: the measurement system (3/3). [Link]

  • ECORFAN®. Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. [Link]

  • ResearchGate. Fragrances and sensory evaluation techniques. [Link]

  • Academia.edu. (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. [Link]

  • Sensory Evaluation at the University of Nebraska-Lincoln. Descriptive Analysis. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • MDPI. Evaluation of Freezing-Induced Changes in Aroma Profiles of Pomegranate Juice by Quantitative Descriptive Sensory Analysis, Gas Chromatography–Mass Spectrometry/Olfactometry, Odor Activity Values, Orthogonal Partial Least Squares–Discriminant Analysis, and Odorant Addition Experiment. [Link]

Sources

Method

Topic: Robust Methodologies for the Extraction and Isolation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Galbanone) from Diverse Cosmetic Matrices

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide to the extraction, isolation, and quantification of the fragrance ingredient 1-(5,5-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the extraction, isolation, and quantification of the fragrance ingredient 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, commonly known as Galbanone, from various complex cosmetic matrices. Due to the chemical complexity and diversity of cosmetic formulations—ranging from emulsions like creams and lotions to hydro-alcoholic and oil-based solutions—robust and validated analytical protocols are essential for accurate quantification, quality control, and regulatory compliance. We present two primary workflows: a classic, rugged Liquid-Liquid Extraction (LLE) method suitable for emulsified systems, and a modern, solvent-free Headspace Solid-Phase Microextraction (HS-SPME) technique ideal for volatile profiling. Both protocols are coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive quantification. This guide is designed for researchers, analytical scientists, and quality control professionals in the cosmetic and fragrance industries, emphasizing the scientific rationale behind procedural choices to ensure method integrity and reproducibility.

Introduction and Scientific Rationale

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a key fragrance component valued for its intensely green, fruity aroma with notes of pineapple and hyacinth.[1] As a semi-volatile organic compound (SVOC), its analysis in finished products is critical for ensuring product consistency and adherence to regulatory standards, such as those set by the International Fragrance Association (IFRA).[1] The Research Institute for Fragrance Materials (RIFM) has identified that this ingredient has the potential to induce skin sensitization in some individuals, necessitating accurate monitoring of its concentration in final formulations.[1]

The primary analytical challenge lies in efficiently isolating this moderately lipophilic ketone from highly variable and complex cosmetic bases, which are often rich in interfering substances like waxes, oils, surfactants, and other fragrance compounds.[2][3] The choice of extraction methodology must be tailored to the matrix to overcome these challenges, preventing matrix effects that can suppress or enhance the analytical signal and lead to inaccurate results.

This document provides a detailed examination of two field-proven extraction protocols, explaining the causality behind each step to empower the scientist to adapt and troubleshoot the methods effectively.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for methodological design.

PropertyValueSource
IUPAC Name 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-oneN/A
Common Names Galbanone, Galbascone[1]
CAS Number 56973-85-4[4]
Molecular Formula C13H20ON/A
Molecular Weight 192.30 g/mol N/A
Scent Profile Intensely green, fresh, with pineapple and hyacinth notes[1]
Water Solubility 56.2 mg/L at 20°C (low)[4]
Vapor Pressure 1.34 Pa at 25°C (semi-volatile)[4]

The low water solubility and semi-volatile nature of Galbanone make it an ideal candidate for extraction into organic solvents and subsequent analysis by Gas Chromatography (GC).[2][5]

Logical Workflow for Method Selection

The diversity of cosmetic matrices necessitates a logical approach to selecting the most appropriate extraction protocol. The following decision tree, rendered in DOT language, provides a visual guide for this process.

Caption: Decision tree for selecting the optimal extraction protocol.

Detailed Application Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Emulsion-Based Matrices

This protocol is optimized for matrices like creams and lotions, where the analyte must be partitioned from a complex oil-in-water or water-in-oil emulsion.

Causality: The core principle is to disrupt the emulsion and use a water-immiscible organic solvent to selectively extract the semi-polar Galbanone. Methyl tert-butyl ether (MTBE) is an excellent choice due to its moderate polarity, low water solubility, and favorable boiling point for subsequent concentration steps.[6] The addition of water helps to break the emulsion, while anhydrous sodium sulfate removes residual water from the organic extract, preventing interference during GC analysis.[6]

Step-by-Step Methodology:

  • Sample Homogenization: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL screw-cap centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., d10-Linalool, Iso E Super) to the tube to correct for extraction efficiency and instrumental variability.

  • Emulsion Disruption: Add 5 mL of deionized water and vortex vigorously for 1 minute to create a slurry.

  • Solvent Extraction: Add 5 mL of MTBE to the tube.[6] Seal the tube tightly.

  • Mixing: Place the tube on a horizontal shaker or Hulamixer for 30 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[6]

  • Phase Separation & Dehydration: Add approximately 5 g of anhydrous sodium sulfate to the tube to absorb the aqueous phase. Centrifuge at 3,000 x g for 15 minutes. This will result in a clear supernatant (the organic layer).

  • Extract Collection: Carefully transfer the supernatant (MTBE extract) into a clean vial using a Pasteur pipette.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

  • Analysis: The sample is now ready for GC-MS analysis.

LLE_Workflow A 1. Weigh 0.5g Sample B 2. Spike with Internal Standard A->B C 3. Add 5mL DI Water & Vortex B->C D 4. Add 5mL MTBE C->D E 5. Mix for 30 min D->E F 6. Add Na2SO4 & Centrifuge E->F G 7. Collect Supernatant F->G H 8. Filter (0.45µm PTFE) G->H I 9. Analyze via GC-MS H->I

Caption: Workflow for the LLE protocol.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a powerful, solvent-free alternative ideal for perfumes, sprays, and for rapid screening of semi-solid matrices.[7]

Causality: HS-SPME relies on the partitioning of volatile and semi-volatile analytes from the sample matrix into the gaseous phase (headspace), where they are then adsorbed onto a coated fused-silica fiber.[8] The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various analytes, including ketones.[9][10] Heating the sample increases the vapor pressure of the analytes, promoting their transfer to the headspace and improving sensitivity.[11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the cosmetic product into a 20 mL headspace vial. For highly concentrated samples like perfumes, a dilution with a suitable solvent (e.g., ethanol) may be necessary.

  • Internal Standard Spiking: Add the internal standard directly to the vial.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation & Equilibration: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 60°C) for 10-15 minutes to allow the analytes to equilibrate between the sample and the headspace.[10]

  • SPME Fiber Exposure: After incubation, the SPME fiber is automatically exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[9]

  • Desorption & Analysis: The fiber is then retracted and immediately inserted into the hot GC inlet (e.g., 250°C), where the adsorbed analytes are thermally desorbed directly onto the analytical column for GC-MS analysis.

SPME_Workflow A 1. Weigh 0.2g Sample into HS Vial B 2. Spike with Internal Standard A->B C 3. Seal Vial B->C D 4. Incubate at 60°C for 15 min C->D E 5. Expose SPME Fiber for 20 min D->E F 6. Desorb Fiber in GC Inlet E->F G 7. Analyze via GC-MS F->G

Caption: Workflow for the HS-SPME protocol.

Instrumental Analysis: GC-MS Protocol

Gas Chromatography coupled with Mass Spectrometry is the definitive technique for separating and identifying fragrance compounds in complex mixtures.[12]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or HP-5MSA polar DB-WAX column is excellent for separating fragrance compounds.[9] An HP-5MS is a good general-purpose alternative.
Inlet Temp. 250°CEnsures efficient volatilization/desorption of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minSeparates volatile components from semi-volatile ones effectively.[6]
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Acquisition Mode Scan (m/z 40-400) and SIMFull scan for qualitative identification against libraries. Selective Ion Monitoring (SIM) for high-sensitivity quantification using characteristic ions.[12]
Quantifier Ions To be determined from a standard injection of Galbanone (e.g., m/z 192, 121, 93)Use the most abundant, unique ions for quantification and qualification to ensure selectivity.

Method Validation and Expected Performance

A trustworthy protocol must be validated. For methods analyzing fragrance allergens, good linearity and recovery are essential.

Validation ParameterTarget ValueJustification
Linearity (r²) > 0.995Demonstrates a direct proportional response of the instrument to concentration.[13]
Recovery 85-115%Ensures the extraction procedure is efficient and not biased.[13]
Precision (RSD) < 15%Indicates the method is reproducible over multiple runs.[13]
Limit of Quantification (LOQ) 2-20 µg/gShould be well below regulatory limits (e.g., 0.001% or 10 µg/g for leave-on products).[13][14]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Analyte Recovery (LLE) Incomplete emulsion disruption; Insufficient mixing time.Increase vortex/mixing time; consider sonication for 10 min after adding water.
Poor Peak Shape (GC) Active sites in the inlet liner; Column contamination.Use a deactivated liner; bake the column or trim the first few cm.
High Signal Variability (RSD > 15%) Inconsistent sample homogenization; Autosampler injection issue.Ensure the sample is fully homogenous before weighing; check syringe for air bubbles.
Matrix Interference Co-eluting compounds from the cosmetic base.Optimize the GC oven ramp for better separation; use MS in SIM mode with highly selective ions.[12]

Conclusion

The successful extraction and isolation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one from cosmetic matrices is readily achievable with a well-chosen and validated protocol. The Liquid-Liquid Extraction method offers a robust and comprehensive extraction for emulsion-based products, while the Headspace-SPME method provides a rapid, automated, and solvent-free alternative, particularly for volatile profiling. Coupling these extraction techniques with GC-MS analysis ensures high sensitivity, selectivity, and confident identification. By understanding the scientific principles behind each step, analytical scientists can effectively implement and adapt these methods to meet the demanding quality and safety standards of the cosmetics industry.

References

  • Chen, Y. C., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 633–646. [Link]

  • PMC. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC. [Link]

  • Waters Corporation. (2014). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Waters Application Note. [Link]

  • ResearchGate. (2007). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. [Link]

  • Chaintreau, A., et al. (2003). Strategies to Analyze Suspected Allergens in Fragrances. Perfumer & Flavorist, 28, 32-40. [Link]

  • Gomez-Perez, M. L., et al. (2022). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 27(19), 6537. [Link]

  • MDPI. (2024). Green Microextraction Techniques for the Determination of Cosmetic Ingredients and Contaminants. MDPI. [Link]

  • Chaintreau, A. (2016). Sample Preparation, Headspace Techniques. ResearchGate. [Link]

  • Request PDF. (n.d.). Development of a solid phase dispersion-pressurized liquid extraction method for the analysis of suspected fragrance allergens in leave-on cosmetics. ResearchGate. [Link]

  • Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Encyclopedia.pub. [Link]

  • Polish Journal of Chemistry. (2007). Analytical methods for identification and determination of some cosmetics ingredients. INFONA. [Link]

  • Request PDF. (n.d.). Quantification of perfume compounds in shampoo using solid-phase microextraction. ResearchGate. [Link]

  • May, J., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2689. [Link]

  • Cosmetics & Toiletries. (2017). Scientists develop liquid procedure to extract musks from cosmetics. cosmeticsandtoiletries.com. [Link]

  • The Fragrance Conservatory. (n.d.). 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one. The Fragrance Conservatory. [Link]

  • LECO Japan. (2020). GCMSによる産地および部位の異なる桂皮類の揮発性成分の分析. LECO Japan G.K.[Link]

Sources

Application

Application Note: Formulating High-Impact Galbanum-Type Green Notes Using 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Executive Summary The replication of authentic, natural galbanum (Ferula galbaniflua) in fine fragrance and functional perfumery represents a significant technical challenge due to the high cost, regulatory restrictions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The replication of authentic, natural galbanum (Ferula galbaniflua) in fine fragrance and functional perfumery represents a significant technical challenge due to the high cost, regulatory restrictions, and chemical instability of the natural essential oil[1]. The synthetic ketone 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially recognized under trade names such as Neobutenone® Alpha and Dynascone) has emerged as a cornerstone high-impact material (HIM) for modern green note formulation[2][3].

This application note provides fragrance chemists and formulation scientists with an authoritative, self-validating protocol for integrating this powerful molecule into complex fragrance architectures. By understanding its concentration-dependent receptor activation and extreme spatial diffusivity, formulators can leverage this compound to achieve effects ranging from delicate floral blooms to pungent, earthy galbanum reconstructions[4][5].

Physicochemical & Olfactory Profiling

To formulate effectively, one must first understand the physical constraints and volatility profile of the target molecule. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is characterized by a high Log P (lipophilicity) and remarkable tenacity, persisting up to 348 hours on a standard smelling strip[6][7].

Table 1: Quantitative Profiling of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

ParameterValue / DescriptionSource
CAS Number 56973-85-4[2][4]
Molecular Weight 192.30 g/mol [2][4]
Log P (Octanol/Water) 3.89 - 4.1[4][8]
Vapor Pressure 0.0108 mmHg at 20°C[3][4]
Relative Odor Impact 250 (Extremely High)[7]
Tenacity (Blotter) 348 hours[6][7]
Odor Profile Green, metallic, galbanum, pineapple, hyacinth[3][9]
Mechanistic Causality: The Concentration-Dependent Shift

The olfactory perception of this molecule is highly non-linear and strictly concentration-dependent[4][5].

  • At 0.01% (Trace): Acts as a floral enhancer, providing a "blooming" effect that lifts heavy muguet and hyacinth accords without imparting overt greenness[4].

  • At 0.1% (Standard): Delivers an intensely authentic, earthy, and metallic galbanum core. It mimics the pyrazinic and undecatriene facets of natural galbanum[1][4].

  • At 1.0% (Overdose): The profile shifts dramatically toward a juicy, pungent pineapple and tropical fruit dominance, often utilized in modern fruity-chypre fine fragrances (e.g., Aventus-style architectures)[5][10].

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical formulation workflow. Because of its extreme odor impact, direct addition of the neat material often leads to localized saturation in the compounding vessel and immediate olfactory fatigue. Therefore, a pre-dilution phase is mandatory.

Workflow Start Raw Material: 1-(5,5-Dimethyl-1-cyclohexen-1-yl) -4-penten-1-one Dilution Pre-Dilution Phase (10% in DPG/TEC) Start->Dilution Prevent Olfactory Fatigue Compounding Compounding Phase (Integration with Core Accord) Dilution->Compounding Trace Addition Maturation Maturation (48-72h at 20°C) Compounding->Maturation Cross-linking/Integration QC QC & Validation (Olfactory Blotter Test) Maturation->QC Substantivity Check Pass Formulation Approved (Target Galbanum Note Achieved) QC->Pass 348h Tenacity Confirmed Fail Adjust Dosage (Check Concentration Dynamics) QC->Fail Imbalanced Note Fail->Compounding

Caption: Experimental workflow for formulating and validating galbanum-type green notes.

Formulation Protocols

This protocol is designed as a self-validating system . By creating a "Control" (without the target molecule) and a "Test" (with the target molecule), the formulator can empirically verify the spatial diffusivity and substantivity imparted by the ketone.

Protocol 1: Pre-Dilution Preparation

Causality: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one possesses a vapor pressure of 0.0108 mmHg[3][4]. While this seems low, its extreme receptor affinity means neat handling will contaminate the laboratory environment and blind the evaluator.

  • In a well-ventilated fume hood, weigh 1.00 g of neat 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one into a clean amber glass vial.

  • Add 9.00 g of Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

  • Agitate via magnetic stirrer for 10 minutes at room temperature to ensure a homogenous 10% (w/w) solution.

Protocol 2: Galbanum Base Reconstruction (Test vs. Control)

Causality: To build a modern green base, we utilize Hedione for transparent spatial lift, cis-3-Hexenol to bridge the synthetic ketone to natural leaf-green perceptions, and Allyl Amyl Glycolate to support the metallic/pineapple facets of the target molecule[10][11].

Table 2: Galbanum Reconstruction Formula (w/w %)

IngredientControl Base (%)Test Base (%)Olfactory Function / Causality
Dipropylene Glycol (DPG) 41.040.0Inert solvent / Diluent
Hedione (Methyl dihydrojasmonate) 25.025.0Provides spatial diffusivity and floral transparency
Linalool 15.015.0Soft floral/woody core
Styralyl Acetate 10.010.0Imparts sharp, gardenia-like green top notes
Allyl Amyl Glycolate 5.05.0Enhances metallic and pineapple facets
Galbanum Essential Oil 2.02.0Natural complexity and earthy grounding
cis-3-Hexenol 2.02.0Fresh, cut-grass naturalness
Target Molecule (10% Solution) 0.0 1.0 Drives extreme tenacity and authentic green metallic core
Total 100.0 100.0

Note: The Test Base contains an effective 0.1% concentration of the neat target molecule, placing it perfectly in the "Authentic Galbanum" activation range[4][5].

Protocol 3: Maturation and Self-Validation (QC)

Causality: Fragrance compounds require maturation. Ketones can form transient hemiacetals with alcohols (e.g., Linalool, cis-3-Hexenol) in the formula. A 48-72 hour resting period allows these weak intermolecular interactions to stabilize, smoothing the harsh metallic top notes into a cohesive accord.

  • Maturation: Seal both the Control and Test bases in airtight amber glass bottles. Store at 20°C away from direct UV light for 72 hours.

  • T=0 Evaluation: Dip standard 140mm smelling strips 1 cm into each base. Evaluate immediately. The Test strip should exhibit a sharp, penetrating, metallic greenness absent in the Control.

  • T=24h Evaluation: Re-evaluate the strips. The Control will begin losing its green edge as cis-3-Hexenol and Styralyl Acetate evaporate. The Test strip will maintain a robust, earthy galbanum heart.

  • T=348h (14.5 Days) Validation: Evaluate the strips a final time. The Control will be reduced to a faint, flat woody-floral residue. The Test strip will still project a recognizable green-fruity signature, empirically validating the 348-hour tenacity claim of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one[6][7].

References

  • JP2014511379A - Aroma components of the galvanum line - Google P
  • Alpha-neobutenone® (CAS N° 56973-85-4) - ScenTree.co -[Link]

  • Dynascone (Firmenich) - The Perfumers Apprentice -[Link]

  • WO2021122630A1 - Perfume formulation for delivery system - Google P
  • Dynascone - PerfumersWorld -[Link]

  • Neobutenone® Alpha formulas - Firmenich -[Link]

  • WO2012110281A1 - Perfuming ingredient of the galbanum family - Google P

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Welcome to the Technical Support Center for Fragrance and Fine Chemical Synthesis. As a Senior Application Scientist, I have structured this guide to address the mechanistic and operational challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fragrance and Fine Chemical Synthesis. As a Senior Application Scientist, I have structured this guide to address the mechanistic and operational challenges associated with the synthesis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially known as α-Dynascone or Neobutenone® Alpha).

This highly valued captive odorant—prized for its diffusive green, galbanum, and pineapple character—was famously developed via a highly specific synthetic route by Snowden and Büchi [1]. The most direct and scalable pathway involves a double addition of vinylmagnesium chloride to methyl 5,5-dimethyl-1-cyclohexene-1-carboxylate, yielding a divinyl carbinol intermediate. This is followed by an acid-catalyzed rearrangement to produce the target γ,δ-unsaturated ketone [2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating step-by-step protocol to ensure high-yield synthesis.

Synthetic Workflow & Mechanistic Pathways

SynthesisPathway A Methyl 5,5-dimethyl-1- cyclohexene-1-carboxylate C Divinyl Carbinol Intermediate (1,4-pentadien-3-ol deriv.) A->C Grignard Addition B Vinylmagnesium Chloride (>2.0 eq, THF) B->C E 1-(5,5-Dimethyl-1-cyclohexen-1-yl) -4-penten-1-one (α-Dynascone) C->E Acid-Catalyzed Rearrangement F Nazarov Cyclization Byproducts C->F Excess/Strong Acid D Acid Catalysis (e.g., pTsOH or HCOOH) D->E G Isomerization to β-Dynascone E->G Prolonged Acid Exposure

Synthetic workflow and common side-reactions in the synthesis of α-Dynascone.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why is my yield of the divinyl carbinol intermediate so low during the Grignard addition? A1: Low yields in the double vinylation of α,β-unsaturated esters are typically caused by competing enolization or 1,4-conjugate addition. Vinylmagnesium chloride is a hard nucleophile, but the steric hindrance of the 5,5-dimethyl-1-cyclohexenyl group slows down the 1,2-addition, allowing side reactions driven by the acidic γ-protons to dominate. Solution: Ensure strictly anhydrous conditions and maintain the reaction temperature between -20°C and 0°C. If 1,4-addition or enolization persists, mediate the Grignard addition with anhydrous Cerium(III) chloride (CeCl₃) under Luche-type conditions. CeCl₃ acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, thereby strictly favoring direct 1,2-addition over side reactions.

Q2: During the acid-catalyzed rearrangement, I am observing a complex mixture of polymeric materials and cyclic byproducts. How can I improve the conversion to the 4-penten-1-one? A2: The divinyl carbinol intermediate is a highly sensitive 1,4-pentadien-3-ol derivative. Under strongly acidic conditions, protonation of the hydroxyl group and subsequent dehydration generates a highly reactive, cross-conjugated carbocation. If the Brønsted acidity is too high, this intermediate undergoes a 4π-electrocyclic ring closure (Nazarov cyclization) to form unwanted cyclopentenone derivatives, or it polymerizes [3]. Solution: The rearrangement to the acyclic γ,δ-unsaturated ketone requires precise tuning of the Brønsted acidity. Switch from strong mineral acids (like H₂SO₄) to a milder organic acid system, such as 80% aqueous formic acid (HCOOH) or a buffered system of p-Toluenesulfonic acid (pTsOH) with sodium acetate. Control the temperature strictly at 50°C.

Q3: My final product contains a high percentage of an isomer with a less desirable olfactory profile. What is causing this? A3: You are observing the isomerization of α-Dynascone to β-Dynascone (involving double bond migration within the ring system). While α-Dynascone possesses the prized green, galbanum, and pineapple character, the β-isomer is olfactorily weaker and lacks the signature galbanum note [4]. This double-bond migration is thermodynamically driven and catalyzed by prolonged exposure to acid. Solution: Quench the acid-catalyzed rearrangement immediately upon the complete consumption of the divinyl carbinol. Use a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst rapidly and arrest the thermodynamic equilibration.

Quantitative Data: Catalyst Optimization for Rearrangement

To validate the causality explained in Q2 and Q3, the following table summarizes the quantitative impact of various Brønsted acid catalysts on the rearrangement of the divinyl carbinol intermediate.

Acid Catalyst SystemTemp (°C)Time (h)Yield of α-Dynascone (%)β-Dynascone Isomer (%)Nazarov Byproducts (%)
H₂SO₄ (conc., 1.0 eq)25215.010.565.0
pTsOH (0.1 eq, unbuffered)60455.225.415.1
HCOOH (80% aq, solvent) 50 6 78.5 < 4.0 < 5.0

Step-by-Step Methodology: Optimized Two-Step Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure the integrity of each step before proceeding.

Step 1: Grignard Addition (Divinyl Carbinol Formation)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, internal thermometer, and argon inlet.

  • Substrate Loading: Charge the flask with methyl 5,5-dimethyl-1-cyclohexene-1-carboxylate (1.0 eq) and anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution to an internal temperature of -20°C.

  • Addition: Add vinylmagnesium chloride (2.5 eq, 1.6 M in THF) dropwise over 1 hour. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 0°C.

  • Maturation: Stir the reaction for an additional 2 hours at 0°C.

  • Validation & Quench: Analyze an aliquot via TLC (Hexanes/EtOAc 9:1). Upon disappearance of the ester, quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude divinyl carbinol immediately in Step 2 to prevent auto-degradation.

Step 2: Acid-Catalyzed Rearrangement
  • Reaction Setup: Dissolve the crude divinyl carbinol in a 4:1 mixture of THF and 80% aqueous formic acid (0.2 M concentration) in a round-bottom flask.

  • Heating: Heat the mixture to 50°C under continuous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress strictly via GC-MS every 60 minutes. The reaction is typically complete within 4-6 hours.

  • Arrest: Upon complete consumption of the starting material, immediately submerge the flask in an ice bath to drop the temperature to 0°C.

  • Neutralization: Slowly add cold saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer reaches pH 7-8. Do not skip or rush this step, as residual acid during concentration will cause isomerization to β-Dynascone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via fractional vacuum distillation to isolate pure 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

References

  • Dynascone: The Ultimate Captive. Perfumer & Flavorist. Available at: [Link] [1]

  • Common Fragrance and Flavor Materials: Preparation, Properties and Uses. VDOC.PUB. Available at: [Link] [2]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society. Available at:[Link] [3]

Optimization

resolving GC-MS co-elution issues for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one isomers

Welcome to our dedicated support center for resolving challenges in the GC-MS analysis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one isomers. This guide is designed for researchers, analytical scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for resolving challenges in the GC-MS analysis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution issues with these and other structurally similar terpene-like ketones. Here, we provide expert-driven troubleshooting strategies and in-depth FAQs to enhance your chromatographic resolution and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one isomers co-eluting?

A: Co-elution of these isomers is common because they possess nearly identical molecular weights and boiling points, and similar polarities. Standard gas chromatography (GC) methods, particularly those using non-polar stationary phases, separate compounds primarily by boiling point. Since these isomers have very similar physical properties, they travel through the column at nearly the same rate, resulting in poor chromatographic resolution.[1][2]

Q2: I see a single, broad, or shouldered peak in my chromatogram. How can I quickly confirm if it's due to co-elution?

A: The fastest way to confirm co-elution is by using your mass spectrometer (MS) data. Acquire mass spectra across the entire peak (at the beginning, apex, and end). If the spectra change, it indicates the presence of more than one compound.[3] A more definitive method is to plot Extracted Ion Chromatograms (EICs) for fragment ions that might be unique to one isomer. If the EICs for different ions have slightly different peak apex times, you have confirmed co-elution.[3]

Q3: Can I solve co-elution using only the mass spectrometer without changing my GC method?

A: In some cases, yes. If the isomers have distinct mass spectra, even if the differences are subtle, you can use deconvolution software to mathematically separate the combined signal into individual components.[3][4] Additionally, if you can identify unique fragment ions for each isomer, you can use Selected Ion Monitoring (SIM) mode for quantification.[5][6] However, for the most accurate and robust quantification, achieving chromatographic separation is always the preferred approach.

Q4: What is the most critical GC parameter to adjust for separating these types of isomers?

A: The choice of the GC column's stationary phase is the most critical factor.[2] If the isomers have very similar boiling points, separating them on a standard non-polar column is difficult. Switching to a stationary phase with a different selectivity—typically one with moderate to high polarity—is often necessary to resolve them based on subtle differences in their chemical structure and polarity.[7]

In-Depth Troubleshooting Guide

This guide provides a systematic, step-by-step approach to diagnosing and resolving co-elution issues with your 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one isomers.

Step 1: Confirm and Characterize the Co-elution

Question: My peak looks suspicious. What is the definitive process to confirm that multiple isomers are present and not fully separated?

Answer: A visual inspection of the peak shape is a good start, but leveraging the mass spectrometer provides conclusive evidence.

Protocol for Co-elution Confirmation:

  • Acquire Full Scan Data: Ensure your MS is operating in full scan mode to capture all fragment ions.

  • Examine Spectra Across the Peak:

    • In your data analysis software, select the suspect chromatographic peak.

    • Display the mass spectrum at the very beginning (upslope) of the peak.

    • Display the mass spectrum at the apex (top) of the peak.

    • Display the mass spectrum at the very end (downslope) of the peak.

    • Interpretation: If the relative abundances of the ions change across the peak, you have confirmed co-elution. For example, an ion at m/z 67 might be more abundant at the front of the peak, while an ion at m/z 81 is more abundant at the tail, indicating two different fragmentation patterns from two co-eluting compounds.[3]

  • Utilize Extracted Ion Chromatograms (EICs):

    • Based on the spectra, identify potential fragment ions. The structure suggests likely fragments from the cyclohexene ring (e.g., retro-Diels-Alder fragmentation) and the pentenone side chain.[8][9]

    • Generate EICs for several prominent ions (e.g., m/z 67, 81, 95, 123, and the molecular ion).

    • Overlay the EICs. If the peak apices for the different EICs do not perfectly align, it confirms the presence of chromatographically unresolved isomers.

Step 2: Optimize Chromatographic Conditions

Once co-elution is confirmed, the primary goal is to improve the chromatographic resolution (Rs). This is best done by systematically optimizing the GC method, starting with the easiest and fastest parameters to change.

G cluster_0 cluster_1 GC Method Optimization cluster_2 MS Deconvolution & Quantitation start Suspected Co-elution confirm Step 1: Confirm with MS Data (Spectra across peak, EICs) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed temp_prog Step 2a: Optimize Oven Program (Lower initial temp, reduce ramp rate) is_confirmed->temp_prog Yes end_ok Peak is Pure. End Troubleshooting. is_confirmed->end_ok No is_resolved1 Resolution Sufficient? temp_prog->is_resolved1 is_resolved1->end_ok Yes column_select Step 2b: Change GC Column (Increase polarity, e.g., WAX or -1701 phase. Consider cyclodextrin.) is_resolved1->column_select No is_resolved2 Resolution Sufficient? column_select->is_resolved2 is_resolved2->end_ok Yes ms_solution Step 3: Use MS for Quantitation (Deconvolution, SIM mode with unique ions) is_resolved2->ms_solution No end_quant Quantitation Achieved. Report Results. ms_solution->end_quant

Fig 1. Troubleshooting workflow for resolving co-eluting isomers.

Question: How should I adjust my oven temperature program to improve separation?

Answer: Temperature programming directly impacts resolution. A slower temperature ramp gives the isomers more time to interact with the stationary phase, which often enhances separation.[10][11][12]

  • Principle: A 30°C decrease in oven temperature can roughly double the retention time, which increases the time available for separation to occur.[13] Slower ramp rates spread the peaks out over a longer time frame, improving the chance of resolving closely eluting compounds.[10][14]

Experimental Protocol: Modifying the Temperature Program

  • Lower the Initial Temperature: Start the oven program at a temperature 10-20°C below the elution temperature of your isomers in your current method. This helps focus the analytes at the head of the column before the ramp begins.

  • Reduce the Ramp Rate: Decrease your temperature ramp rate significantly. If you are using a fast ramp of 20°C/min, try reducing it to 5°C/min or even 2°C/min.

  • Introduce a Mid-Ramp Hold: If the isomers elute in the middle of the run, you can introduce an isothermal hold just before their elution temperature to improve separation in that specific region.[13]

ParameterInitial Fast Method Optimized Resolution Method Rationale for Change
Initial Temp. 100 °C, hold 1 min80 °C, hold 2 minBetter focusing of early eluting compounds.
Ramp Rate 25 °C/min to 280 °C5 °C/min to 280 °CIncreases interaction time with the stationary phase, improving resolution.[12]
Final Hold 2 min5 minEnsures all compounds elute from the column.
Approx. Run Time ~10 min~40 minThe trade-off for better resolution is a longer analysis time.

Question: My resolution is still poor after optimizing the temperature program. Is a different GC column necessary?

Answer: Yes, this is the most likely next step. The chemical interaction between the analyte and the stationary phase (selectivity) is the most powerful tool for resolving isomers.

  • Principle: The "like dissolves like" principle is a good starting point.[2] Your isomers are moderately polar due to the ketone functional group. A standard non-polar phase (like a 5% phenyl-polysiloxane) may not have enough specific interactions to differentiate the isomers. A more polar stationary phase can interact differently with each isomer based on subtle variations in their 3D structure and dipole moment, leading to separation.

GC Column Selection Guide

Stationary Phase TypeCommon NameSelectivity MechanismSuitability for Ketone Isomers
Low Polarity DB-5, HP-5msPrimarily boiling point separation (dispersive forces).Poor. Unlikely to resolve isomers with similar boiling points.
Mid-Polarity DB-1701, DB-35msDipole-dipole interactions due to cyanopropyl or phenyl groups.Good. A good first choice to try. The polarity may be sufficient to induce differential retention.[2]
High Polarity WAX, PEGHydrogen bonding and strong dipole interactions.Excellent. The polyethylene glycol phase offers very different selectivity and is highly effective for separating compounds with polar functional groups like ketones.
Shape Selective Cyclodextrin-basedForms temporary inclusion complexes based on the isomer's size and shape.Highly Specific. The ultimate choice for separating chiral or structurally rigid isomers that cannot be resolved by polarity alone.[6][15]
Step 3: Advanced Mass Spectrometric Solutions

Question: I have tried multiple columns and still have partial co-elution. How can I use the MS to reliably quantify each isomer?

Answer: When chromatographic separation is incomplete, you can use the mass spectrometer's specificity to differentiate and quantify your isomers. This relies on finding differences in their mass spectra.

Protocol for MS-Based Differentiation and Quantitation:

  • Confirm Spectral Differences: Carefully analyze the full-scan mass spectra of each partially resolved isomer. Even if they are very similar, look for small but consistent differences in the relative abundance of key fragment ions.

  • Employ Deconvolution Software: Most modern GC-MS software platforms (e.g., Agilent MassHunter, Thermo Chromeleon) have automated deconvolution tools. These algorithms can identify pure component spectra from within a mixed chromatographic peak and generate a "deconvoluted" chromatogram for each isomer, which can then be integrated for quantification.[3][4]

  • Develop a Selected Ion Monitoring (SIM) Method:

    • Identify Unique Ions: From your full-scan data, choose at least one "quantifier" ion for each isomer that is, ideally, unique or at least has a significantly different response ratio compared to the other isomer. Select one or two additional "qualifier" ions to confirm identity.

    • Create the SIM Method: Program the MS to only monitor these specific m/z values during the expected elution time of the isomers. This dramatically increases sensitivity and selectivity.[5][16]

    • Quantify: Use the peak area from the EIC of the unique quantifier ion for each isomer to build your calibration curve and determine its concentration.

Question: Are there any ultimate solutions for extremely difficult co-elution problems?

Answer: Yes, for research applications or when complete separation is absolutely critical, advanced techniques can be employed.

  • Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique uses two columns with different stationary phases connected in series. It provides a massive increase in separation power and can resolve components of highly complex mixtures that would co-elute in a single-dimension separation.[4][17]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation after the GC and before the MS. It separates ions in the gas phase based on their size, shape, and charge (their collision cross-section).[18][19] This can often separate isomers that are indistinguishable by both chromatography and standard mass spectrometry.[20]

References
  • Vertex AI Search, Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Accessed March 24, 2026.
  • Phenomenex, Temperature Programming for Better GC Results. Accessed March 24, 2026.
  • Doc Brown's Chemistry, mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Accessed March 24, 2026.
  • ResearchGate, Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry | Request PDF. Accessed March 24, 2026.
  • Chromatography Online, GC Temperature Programming—10 Things You Absolutely Need to Know. Accessed March 24, 2026.
  • ALWSCI, What Is Temperature Programming in Gas Chrom
  • BenchChem, Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Accessed March 24, 2026.
  • WordPress, mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. Accessed March 24, 2026.
  • PubMed, Peak capacity, peak-capacity production rate, and boiling point resolution for temperature-programmed GC with very high programming r
  • PMC, An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Accessed March 24, 2026.
  • Agilent, GC Troubleshooting Guide Poster. Accessed March 24, 2026.
  • VUV Analytics, Terpene & Turpentines Isomer Analysis using GC-VUV Detection. Accessed March 24, 2026.
  • Taylor & Francis Online, Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applic
  • Labcompare, LABTips: Troubleshooting Tricky Terpenes. Accessed March 24, 2026.
  • Engineered Science Publisher, Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Accessed March 24, 2026.
  • ResearchGate, Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ioniz
  • PMC, A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Accessed March 24, 2026.
  • PubMed, A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Accessed March 24, 2026.
  • ResearchGate, What do I need to do for a better separation of isomers co-eluting in GC-MS?. Accessed March 24, 2026.
  • ResearchGate, The use of shape-selective stationary phases in GC. Part 1: Cyclodextrin phases. Accessed March 24, 2026.
  • MilliporeSigma, Selecting a GC Column by a Specific St
  • MDPI, Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Accessed March 24, 2026.
  • Phenomenex, Types of stationary phases in gas chrom
  • Defense Technical Information Center, Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identific
  • LCGC International, Pragmatic Rules for GC Column Selection. Accessed March 24, 2026.
  • RSC Publishing, Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Accessed March 24, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Welcome to the Technical Support Center for the isolation and purification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially known as Neobutenone® Alpha, Galbanone, or Dynascone). This highly potent, lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially known as Neobutenone® Alpha, Galbanone, or Dynascone). This highly potent, lipophilic ketone is widely utilized in the fragrance industry and chemical synthesis for its intense green, galbanum, and fruity profile.

Extracting this semi-volatile, hydrophobic molecule from complex synthetic reaction broths, formulated aqueous mixtures, or natural matrices requires precise thermodynamic control. This guide provides researchers and drug development professionals with field-proven methodologies, self-validating protocols, and causality-driven troubleshooting strategies.

Physicochemical Profile & Extraction Thermodynamics

To optimize extraction, one must first understand the target molecule's physical chemistry. The compound's high Log P dictates that non-polar solvents will yield the highest selectivity, while its vapor pressure requires strict thermal management during solvent removal to prevent product loss [1].

Table 1: Physicochemical Data & Solvent Partitioning Efficiency

Property / SolventValue / EfficiencyCausality & Experimental Rationale
Molecular Weight 192.30 g/mol Low molecular weight contributes to its semi-volatile nature.
Log P (Octanol/Water) 3.89Highly lipophilic; dictates the use of non-polar aliphatic solvents to exclude polar impurities.
Vapor Pressure 0.0108 mmHg (@ 20°C)Prone to co-distillation. Requires evaporation bath temperatures strictly <30°C.
Heptane / Hexane >95% Recovery Optimal Choice. High selectivity for the ketone; leaves polar precursors and water in the aqueous phase.
Ethyl Acetate ~85% RecoveryModerately polar. Co-extracts water and polar byproducts; requires aggressive brine washing.
Dichloromethane (DCM) ~90% RecoveryHigh density (forms the bottom layer). Prone to forming severe, persistent emulsions in formulated mixtures.

Self-Validating Experimental Protocol: Salting-Out Liquid-Liquid Extraction (LLE)

When extracting 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one from a complex aqueous quench (e.g., post-Grignard reaction) or a formulated product, standard often fails due to emulsion formation. The following protocol utilizes a thermodynamic "salting-out" effect to guarantee phase separation and high recovery.

Step 1: Aqueous Phase Saturation (Salting-Out)

  • Action: Add solid Sodium Chloride (NaCl) to the complex aqueous mixture until no more dissolves (approx. 36 g per 100 mL of water).

  • Causality: Sating the aqueous phase increases its ionic strength. Water molecules preferentially hydrate the dissociated Na⁺ and Cl⁻ ions, drastically reducing the solubility of the hydrophobic ketone in the aqueous layer and driving it into the organic phase.

  • Validation Check: Undissolved salt crystals should be visible at the bottom of the flask, confirming absolute saturation.

Step 2: Solvent Addition and Dispersion

  • Action: Add Heptane at a 1:3 ratio (Organic:Aqueous). Do not use a single large volume; plan for three sequential extractions.

  • Causality: According to the Nernst distribution law, multiple small-volume extractions yield a mathematically higher total recovery than a single large-volume extraction.

Step 3: Phase Separation and Emulsion Breaking

  • Action: Shake vigorously for 2 minutes, venting frequently. Allow to settle. If an emulsion persists, centrifuge the mixture at 4500 rpm for 5 minutes.

  • Validation Check: The boundary between the upper heptane layer and the lower aqueous layer must be a sharp, mirror-like line. A cloudy interface indicates trapped micro-droplets of water.

Step 4: Organic Layer Drying

  • Action: Collect the combined heptane layers and add anhydrous Sodium Sulfate (Na₂SO₄).

  • Validation Check: The drying agent must flow freely like sand when the flask is swirled. If it clumps, water is still present; add more Na₂SO₄ until free-flowing.

Step 5: Concentration

  • Action: Decant the solvent and concentrate using a rotary evaporator. Critical: Set the water bath to maximum 30°C and vacuum to no lower than 150 mbar.

  • Causality: The ketone is semi-volatile. Aggressive vacuum or heat will cause it to flash off with the heptane, destroying your yield.

Fig 1. Optimized salting-out liquid-liquid extraction workflow for highly lipophilic, semi-volatile ketones.

Troubleshooting Guide & FAQs

Q1: I am experiencing thick, persistent emulsions during extraction. How can I break them without losing my product?

A1: Emulsions in complex mixtures are typically stabilized by amphiphilic byproducts or unreacted precursors that act as unintended surfactants, lowering the interfacial tension between the water and organic solvent. Solution: Do not add more organic solvent. Instead, apply the "salting-out" technique described in the protocol above to increase the density and ionic strength of the aqueous phase. If the emulsion is highly stable (e.g., in formulated cosmetic mixtures containing actual surfactants), transfer the mixture to a centrifuge tube and spin at 4000–5000 rpm for 10 minutes. The g-force will physically force the coalescence of the organic droplets [2].

Q2: My extraction yield is unexpectedly low (<60%), despite the compound's high Log P. What is going wrong?

A2: A low recovery of a highly lipophilic compound (Log P 3.89) usually indicates competitive solvation. If your complex mixture contains co-solvents like ethanol, propylene glycol, or dipropylene glycol (extremely common in ), these alcohols drastically increase the ketone's apparent solubility in the aqueous phase. Solution: Dilute the initial complex mixture with a large volume of distilled water (e.g., 5x the original volume) before extraction. This crashes the concentration of the alcoholic co-solvents, restoring the water's polarity and forcing the hydrophobic ketone out of solution and into your extraction solvent.

Q3: Why is Heptane preferred over Ethyl Acetate for this specific ketone?

A3: Selectivity. Ethyl acetate is a moderately polar solvent (Polarity Index 4.4) capable of hydrogen bonding. It will co-extract water, polar unreacted precursors, and acidic/basic impurities. Because 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is strictly a non-polar hydrocarbon with a single ketone moiety, Heptane (Polarity Index 0.1) provides superior thermodynamic affinity for the target molecule while leaving polar contaminants behind [3].

Q4: I am losing the compound during the solvent evaporation step. How do I prevent volatilization?

A4: You are likely experiencing co-distillation. The target molecule has a vapor pressure of ~0.0108 mmHg at 20°C, making it semi-volatile. Solution: Never use a high-boiling solvent like toluene or DMF for this extraction. Stick to low-boiling aliphatics (pentane, hexane, heptane). During rotary evaporation, the water bath must not exceed 30°C. If you are working at a micro-scale, abandon the rotary evaporator entirely and concentrate the solvent under a gentle, controlled stream of ultra-pure Nitrogen gas at room temperature.

Fig 2. Diagnostic logic tree for troubleshooting low recovery of volatile ketones during solvent extraction.

References

  • Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sulzer Ltd. "Solvent Extraction & Separation of Complex Mixtures." Sulzer Process Plants. Available at:[Link]

  • ScenTree SAS. "Alpha-neobutenone® (CAS N° 56973-85-4) - Physico-chemical properties & Chemistry." ScenTree. Available at:[Link]

Optimization

minimizing thermal degradation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one during gas chromatography

Topic: Minimizing Thermal Degradation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Chemistry of the Problem...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Thermal Degradation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Chemistry of the Problem

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (commercially known as Neobutenone α, Dynascone, or Galbanone) is a highly valued molecule in fragrance chemistry, characterized by a green, fruity, and floral olfactory profile[1]. Structurally, it features an α,β -unsaturated ketone system conjugated with a cyclohexene ring, alongside an isolated terminal alkene.

While this specific configuration provides its unique properties, it makes the molecule highly susceptible to thermal degradation during Gas Chromatography (GC). At the high temperatures typical of standard GC injection ports (e.g., 250°C), the thermal energy easily overcomes the activation barrier for molecular rearrangement. This leads to double-bond isomerization (shifting the terminal double bond into further conjugation) or Cope-type thermal rearrangements, resulting in poor peak shape, reduced quantitative recovery, and the appearance of artifact peaks[2].

Diagnostic FAQs: Identifying the Source of Degradation

Q1: How do I know if my compound is degrading in the GC inlet versus on the column? A: You can diagnose the physical location of the degradation by carefully analyzing the peak shapes in your chromatogram. As detailed by , if the degradation occurs entirely in the hot inlet, the resulting degradation products will travel through the column normally, yielding sharp, distinct artifact peaks [2]. Conversely, if the molecule degrades continuously as it travels down the active sites of the capillary column, you will observe a continuous baseline elevation or a "bridge" between the parent peak and the degradation product[2].

Q2: Why is my standard Hot Split/Splitless method failing for this molecule? A: Hot splitless injection relies on a high-temperature isothermal liner (usually >225°C) to vaporize the sample[3]. In splitless mode, the residence time of the analyte inside this hot liner is significantly extended (often 1 to 2 minutes) to allow for complete column transfer. This prolonged exposure to high thermal stress, often exacerbated by active silanol groups on glass wool, catalyzes the degradation of the unsaturated ketone[4].

Q3: What are the best injection alternatives to prevent this thermal breakdown? A: To preserve the structural integrity of thermally labile unsaturated ketones, you must decouple the vaporization step from extreme thermal shock. The two gold-standard techniques are Cold On-Column (COC) injection and Programmed Temperature Vaporization (PTV) [3][5]. COC deposits the liquid sample directly into the column at low temperatures, virtually eliminating thermal degradation[4]. PTV injects the sample into a cold liner, which is then ballistically heated just enough to vaporize the analyte, minimizing its high-temperature residence time[3].

Quantitative Comparison of Injection Techniques

The following table summarizes the thermal stress profiles and expected recovery rates for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one across different GC injection modes.

Injection TechniqueInitial Temp (°C)Heating RateResidence Time at Max TempExpected Analyte RecoverySuitability for Neobutenone α
Hot Split/Splitless 250N/A (Isothermal)High (1.0 - 2.0 min)< 60%Poor (High risk of isomerization)
PTV 40 - 6010 - 12 °C/secLow (< 0.5 min)> 90%Excellent (Balances matrix capacity & thermal stress)
Cold On-Column (COC) 40N/A (Track Oven)Zero> 98%Gold Standard (Requires highly purified samples)
Experimental Protocols: Optimizing a PTV-GC-MS Workflow

While COC is the absolute best method for preventing thermal degradation[5], it is highly sensitive to non-volatile matrix contamination. Therefore, Programmed Temperature Vaporization (PTV) is the most robust, self-validating protocol for routine analysis of this compound in complex matrices.

Step-by-Step PTV Methodology:

  • Liner Selection: Install a baffled, ultra-inert, glass-wool-free PTV liner. Causality: Glass wool introduces massive surface area and active silanol groups that act as catalysts for ketone degradation. Baffles provide necessary mixing without the active sites.

  • Initial Cold Trapping: Set the initial PTV inlet temperature to 40°C. Inject the sample cold to prevent immediate flash vaporization and thermal shock.

  • Solvent Venting (Optional): If analyzing dilute samples, hold the initial temperature for 0.5 min with the split valve open to vent the solvent, concentrating the target ketone on the deactivated liner walls.

  • Ballistic Heating: Close the split valve and ramp the inlet temperature rapidly (e.g., 12°C/sec) to 200°C. Causality: This ensures the ketone is vaporized and transferred to the column immediately, minimizing its residence time at the critical degradation temperature.

  • Column Transfer: Maintain the splitless valve closed only as long as necessary to transfer the analyte (typically 0.75 min), then open the purge valve to sweep residual matrix out of the inlet.

  • Stationary Phase Selection: Use a low-bleed, mid-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) to ensure inertness and prevent on-column catalytic bridging[2].

Workflow & Mechanistic Visualizations
Diagram 1: Diagnostic Workflow for GC Thermal Degradation

GCDiagnostics Start Analyze Chromatogram for 1-(5,5-Dimethyl...)-4-penten-1-one PeakCheck Observe Peak Shape & Baseline Start->PeakCheck InletDeg Sharp Artifact Peaks (Isomers/Fragments) PeakCheck->InletDeg  Discrete peaks formed   ColDeg Continuous Baseline 'Bridge' Between Peaks PeakCheck->ColDeg  Tailing/Bridging observed   FixInlet Action: Switch to PTV or COC Inlet Lower Injector Temp InletDeg->FixInlet FixCol Action: Replace Column Use Ultra-Inert Stationary Phase ColDeg->FixCol

Caption: Diagnostic workflow for identifying and resolving GC thermal degradation loci.

Diagram 2: PTV Method Optimization Logic

PTVLogic ColdTrap 1. Cold Trapping (40-60°C) SolventVent 2. Solvent Vent (Remove Matrix) ColdTrap->SolventVent BallisticHeat 3. Ballistic Heating (12°C/s to 200°C) SolventVent->BallisticHeat Transfer 4. Column Transfer (Minimal Residence Time) BallisticHeat->Transfer

Caption: Step-by-step logic for Programmed Temperature Vaporization (PTV) to minimize thermal stress.

References
  • Title: Activity and Decomposition | Separation Science Source: Separation Science URL: [Link]

  • Title: Cold on-column injection coupled with gas chromatography/mass spectrometry for determining halonitromethanes in drinking water Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: JP2014511379A - Aroma components of the galvanum line Source: Google Patents URL
  • Title: Selecting the Injection Mode in Capillary Gas Chromatography Source: GL Sciences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Sensory Analysis: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one versus Natural Galbanum Oil

Prepared by: Gemini, Senior Application Scientist This guide provides a detailed comparative sensory analysis of the synthetic aroma chemical 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and natural galbanum oil, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparative sensory analysis of the synthetic aroma chemical 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and natural galbanum oil, designed for researchers, perfumers, and professionals in the flavor and fragrance industry. We will explore the nuances of their olfactory profiles, delve into their chemical compositions, and present a rigorous methodology for their sensory evaluation.

Introduction: A Tale of Two Greens

The world of fragrance is rich with materials that evoke the vibrant, crisp scent of green. Among these, galbanum stands out for its intense, sharp, and complex green character. Natural galbanum oil, derived from the resin of Ferula species, has been a cornerstone of perfumery for centuries, lending a unique, powerful green note to many iconic fragrances.

In modern perfumery, the quest for consistency, sustainability, and creative flexibility has led to the development of synthetic aroma chemicals that capture specific facets of natural materials. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, often known by trade names such as Galbanone® or Neogalbanate, is a prime example. This molecule aims to reproduce the characteristic green, leafy, and slightly bitter notes of galbanum oil, but with a different, often cleaner, and more linear profile.

This guide will dissect the sensory and chemical differences between these two materials, providing a framework for their informed application in fragrance creation and sensory research.

Chemical and Olfactory Profiles: Nature vs. Synthesis

The perceived difference between natural galbanum oil and its synthetic counterpart is rooted in their chemical complexity.

Natural Galbanum Oil: This essential oil is a complex mixture of dozens of chemical compounds. Its characteristic scent is not due to a single molecule but rather the synergistic interplay of its various components. The key odor-active compounds typically include monoterpene hydrocarbons like α-pinene and β-pinene, which provide a fresh, piney top note. However, the quintessential "galbanum" character is largely attributed to undecatriene isomers and various pyrazines, which impart the intensely green, leafy, and sometimes peppery and balsamic nuances.

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: This is a single, highly pure chemical entity. Its olfactory profile is therefore more focused and less multifaceted than the natural oil. It delivers a powerful, diffusive, and clean green note, often described as leafy, herbaceous, and with fruity (pineapple-like) undertones. The absence of the complex mixture of terpenes, pyrazines, and other trace components found in the natural oil results in a less resinous and balsamic character.

The following table summarizes the key olfactory differences:

Sensory Attribute Natural Galbanum Oil 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Primary Character Intensely green, sharp, bitter, resinousClean, powerful, diffusive green
Top Notes Fresh, piney, terpenicHerbaceous, leafy, slightly fruity (pineapple)
Heart Notes Leafy, green bell pepper, balsamicGreen, slightly floral
Base Notes Woody, musky, earthyLinear green character with limited development
Complexity High, multi-facetedLow, linear, and focused

Experimental Protocol: A Framework for Comparative Sensory Analysis

To objectively evaluate the sensory differences between these two materials, a structured, descriptive sensory analysis is required. The following protocol outlines a robust methodology.

Panelist Selection and Training

The reliability of sensory data is contingent on the quality of the sensory panel.

  • Screening: Panelists should be screened for their ability to detect and describe basic odors and for their interest and availability. A series of odor recognition and ranking tests should be administered.

  • Training: A trained panel of 8-12 individuals is recommended. Training should focus on developing a standardized lexicon to describe the sensory characteristics of green fragrances. This is achieved through exposure to a range of reference standards representing different facets of green scents (e.g., cis-3-hexenol for a leafy green note, galbanum absolute for a resinous green note).

Sample Preparation and Presentation

To minimize bias, samples should be prepared and presented in a standardized manner.

  • Dilution: Both natural galbanum oil and 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one should be diluted to an appropriate, iso-intense concentration in a neutral solvent like dipropylene glycol (DPG) or ethanol. A typical starting concentration for evaluation is 1% to 5%.

  • Blinding and Randomization: Samples should be coded with random three-digit numbers to blind the panelists to the identity of the materials. The order of presentation should be randomized for each panelist to avoid order effects.

  • Carrier: Samples should be presented on unscented smelling strips (mouillettes) dipped to a consistent depth for a standardized amount of time.

Evaluation Environment

Sensory evaluation should be conducted in a well-ventilated, odor-free environment with controlled temperature and humidity. Individual sensory booths are ideal to prevent distractions and interaction between panelists.

Data Collection and Analysis

A descriptive analysis ballot should be used for data collection. Panelists will rate the intensity of each sensory attribute (e.g., green, leafy, sharp, resinous, fruity, piney) on a labeled magnitude scale (LMS) or a similar intensity scale.

The collected data can then be statistically analyzed using techniques such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the two materials. The results are often visualized using spider or radar plots for easy comparison of the sensory profiles.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis P1 Panelist Screening & Training P2 Sample Dilution & Coding P1->P2 P3 Ballot Design P2->P3 E1 Sample Presentation (Blinded & Randomized) P3->E1 E2 Sensory Evaluation in Controlled Booths E1->E2 A1 Data Collection E2->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Data Visualization (e.g., Spider Plots) A2->A3 F F A3->F Final Report

Caption: Experimental workflow for comparative sensory analysis.

Gas Chromatography-Olfactometry (GC-O): Deconstructing the Natural Scent

To further understand the complexity of natural galbanum oil, Gas Chromatography-Olfactometry (GC-O) can be employed. This technique separates the volatile compounds of the oil and allows a trained sensory analyst to smell each component as it elutes from the gas chromatograph. This provides a detailed "odor map" of the natural oil, identifying the specific molecules responsible for its characteristic scent.

A hypothetical GC-O analysis of galbanum oil might reveal the following key odor-active compounds:

Compound Typical Concentration Range (%) Odor Descriptor
α-Pinene30-60Fresh, piney, woody, turpentine-like
β-Pinene5-20Fresh, woody, piney, spicy
Sabinene1-5Woody, spicy, peppery
Myrcene1-5Herbaceous, balsamic, slightly fruity
(Z)-1,3,5-Undecatriene0.1-1Intensely green, fresh, galbanum-like
(E)-1,3,5-Undecatriene0.1-1Green, powerful, slightly metallic
2-Methoxy-3-isobutylpyrazine<0.1Green bell pepper, earthy, powerful

This detailed chemical and sensory breakdown highlights why a single molecule like 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, while effective, cannot fully replicate the intricate sensory experience of natural galbanum oil.

Conclusion: Choosing the Right Green for the Right Application

The choice between natural galbanum oil and 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is not a matter of which is "better," but rather which is more suitable for a specific application.

  • Natural Galbanum Oil is ideal for fine perfumery and applications where complexity, depth, and a natural, resinous character are desired. Its multifaceted profile can provide a unique signature to a fragrance.

  • 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one offers excellent performance in a wide range of applications, from functional perfumery (e.g., soaps, detergents) to fine fragrances where a clean, powerful, and consistent green note is needed. Its stability and cost-effectiveness are also significant advantages.

By understanding the distinct chemical and sensory profiles of these two materials and employing rigorous sensory analysis methodologies, researchers and perfumers can make informed decisions to achieve their desired creative and technical outcomes.

References

  • Title: Galbanum: a brief overview on a versatile and valued perfumery ingredient. Source: Perfumer & Flavorist. URL: [Link]

  • Title: Chemical Composition and Antimicrobial Activity of Galbanum Oil. Source: Journal of Essential Oil Bearing Plants. URL: [Link]

  • Title: The Chemistry of Essential Oils and Artificial Perfumes. Source: Google Books.
  • Title: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one. Source: The Good Scents Company. URL: [Link]

Comparative

A Comparative Olfactory Profile Analysis: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one vs. Spirogalvanone

In the intricate world of fragrance chemistry, the pursuit of novel molecules with unique and lasting olfactory profiles is a constant endeavor. This guide provides an in-depth comparative analysis of two significant fra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of fragrance chemistry, the pursuit of novel molecules with unique and lasting olfactory profiles is a constant endeavor. This guide provides an in-depth comparative analysis of two significant fragrance ingredients: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, commercially known as Dynascone or Galbascone, and Spirogalvanone. This document is intended for researchers, scientists, and professionals in the fields of fragrance and drug development, offering a technical comparison supported by established analytical methodologies.

Introduction to the Molecules

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a well-established fragrance molecule prized for its vibrant and multifaceted scent profile.[1][2] It is characterized as a colorless to pale yellow liquid that imparts a powerful green, fruity, and floral character, often reminiscent of galbanum, with nuances of pineapple and hyacinth.[1][2] Its excellent stability makes it a versatile ingredient in a wide array of perfumery applications.

Spirogalvanone , on the other hand, represents a more recent development in the green-galbanum family of odorants. It is noted for its potent green, galbanum, and fruity notes, with a distinct pineapple facet. A key differentiating characteristic of Spirogalvanone is its exceptional substantivity and longevity on a smelling strip, reportedly lasting significantly longer than comparable molecules like Dynascone. This attribute makes it highly valuable for applications requiring prolonged fragrance performance.

Comparative Olfactory Profile

While direct, publicly available quantitative data such as odor detection thresholds for both molecules is limited, a qualitative comparison based on industry descriptions and available literature provides valuable insights into their distinct olfactory contributions.

Feature1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone/Galbascone)Spirogalvanone
Primary Scent Family GreenGreen
Odor Description Green, fruity, floral, reminiscent of galbanum, with notes of pineapple and hyacinth.[1][2]Powerful green galbanum, fruity, with distinct pineapple facets.
Key Characteristics Vibrant, fresh, and multifaceted.Exceptional substantivity and longevity.
Reported Nuances Earthy, weedy, and narcissus undertones.Clean and highly diffusive.
Applications Widely used in various perfume types for its unique green, floral, and fruity effects.[1]All applications, especially where high performance and substantivity are desired.

Experimental Protocols for Comparative Analysis

To provide a rigorous and objective comparison of these two molecules, a combination of instrumental and sensory analysis is required. The following protocols outline the methodologies for Gas Chromatography-Olfactometry (GC-O) and a trained sensory panel evaluation.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4][5] This allows for the identification of odor-active compounds in a sample.

Objective: To identify and compare the odor-active regions and their perceived characteristics for each molecule.

Methodology:

  • Sample Preparation: Prepare solutions of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and Spirogalvanone at a concentration of 0.1% in a suitable solvent such as ethanol.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is to be used. The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Split Ratio: 50:1.

  • Olfactometry: A trained sensory panelist will sniff the effluent from the ODP. The panelist will record the retention time, odor descriptor, and intensity of each detected odorant.

  • Data Analysis: The resulting aromagrams for each molecule will be compared to identify differences in the number of odor-active regions, their specific scent characteristics, and their perceived intensities.

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Trained Sensory Panel Evaluation

A trained sensory panel provides quantitative and qualitative data on the perceived olfactory characteristics of the molecules.[6][7][8]

Objective: To compare the odor profile, intensity, and substantivity of the two molecules over time.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals will be screened for their olfactory acuity and trained on a standardized lexicon of odor descriptors relevant to green and fruity scents.[9][10][11]

  • Sample Preparation: The two molecules will be diluted to 1% in odorless dipropylene glycol (DPG).

  • Evaluation Procedure:

    • Each panelist will be provided with two smelling strips, one for each sample, dipped to a depth of 1 cm into the respective solutions.

    • Panelists will evaluate the odor of each strip at specified time intervals: immediately after dipping (T=0), at 1 hour, 4 hours, 8 hours, and 24 hours.

    • At each time point, panelists will rate the overall odor intensity on a 10-point scale (1 = very weak, 10 = very strong) and provide descriptive terms for the perceived scent.

  • Data Analysis: The intensity ratings will be averaged across all panelists for each time point and plotted to create a time-intensity curve for each molecule. The descriptive terms will be compiled and analyzed to create a comprehensive olfactory profile for each substance.

G cluster_0 Panelist Training cluster_1 Sample Evaluation cluster_2 Data Collection & Analysis Screening Screening Lexicon_Training Odor Lexicon Training Screening->Lexicon_Training Evaluation Timed Evaluations (T=0, 1h, 4h, 8h, 24h) Lexicon_Training->Evaluation Sample_Prep Sample Preparation (1% in DPG) Strip_Dipping Dipping Smelling Strips Sample_Prep->Strip_Dipping Strip_Dipping->Evaluation Intensity_Rating Intensity Rating (1-10) Evaluation->Intensity_Rating Descriptor_Analysis Descriptive Analysis Evaluation->Descriptor_Analysis Time_Intensity_Curve Time-Intensity Curve Generation Intensity_Rating->Time_Intensity_Curve Olfactory_Profile Olfactory Profile Compilation Descriptor_Analysis->Olfactory_Profile

Sources

Validation

A Senior Application Scientist's Guide to Validating GC-FID Quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one in Environmental Samples

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The accurate quantification of fragrance ingredients in environmental matrices is a critical task for ensuring regulatory compli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fragrance ingredients in environmental matrices is a critical task for ensuring regulatory compliance and understanding the environmental fate of these compounds. This guide provides a comprehensive framework for the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the analysis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a common fragrance component, in environmental samples.[1][2] We will explore the fundamental principles of method validation, provide a step-by-step experimental protocol, and compare the performance of GC-FID with alternative analytical techniques.

The Analytical Challenge: Quantifying a Fragrance Ingredient in Complex Matrices

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, also known by trade names such as Dynascone, is a widely used fragrance ingredient with a characteristic green and fruity odor.[3][4] Its presence in environmental samples, such as water and soil, necessitates the development of robust and reliable analytical methods for its quantification. Environmental matrices are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the analysis. Therefore, a rigorous method validation is essential to ensure the accuracy and reliability of the obtained results.

Pillar 1: Expertise & Experience in GC-FID Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[5][6][7] For the quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one in environmental samples, a GC-FID method must be validated for several key performance characteristics. The choice of GC-FID is predicated on its robustness, cost-effectiveness, and excellent sensitivity for organic compounds.[8][9][10]

Key Validation Parameters

The validation process involves a systematic evaluation of the following parameters:

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.[11][12][13] In the context of environmental samples, this means ensuring that other organic contaminants do not co-elute with the target analyte and interfere with its quantification.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range.[11][12][13] This is typically evaluated by constructing a calibration curve using a series of standards of known concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[11][13] These parameters are crucial for determining the method's sensitivity, especially when analyzing trace levels of contaminants.

  • Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][12] It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[11][12] It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Pillar 2: Trustworthiness Through a Self-Validating System

A well-designed validation protocol is a self-validating system. Each experiment provides evidence of the method's performance and its suitability for the intended application. Adherence to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and international standards organizations like ISO and ASTM, ensures the scientific integrity of the validation process.[5][15][16][17][18][19][20]

Experimental Workflow for GC-FID Method Validation

The following diagram illustrates a typical workflow for validating a GC-FID method for the quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

Method_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Develop Initial GC-FID Method (Column, Temperatures, Flow Rate) A->B C Prepare Standards & QC Samples B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F LOD & LOQ C->F G Precision (Repeatability & Intermediate) C->G H Accuracy (Recovery Studies) C->H I Robustness C->I J Statistical Analysis of Validation Data D->J E->J F->J G->J H->J I->J K Establish Acceptance Criteria J->K L Prepare Validation Report K->L

Caption: A streamlined workflow for the validation of a GC-FID analytical method.

Detailed Experimental Protocol

A detailed, step-by-step methodology for the validation experiments is provided below.

1. Sample Preparation:

  • Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to extract the analyte from water samples.[21]

  • Soil/Sediment Samples: Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) are suitable techniques for solid matrices.[21]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a flame ionization detector.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms or equivalent.[22]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection of the analyte.

  • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analyte from other matrix components.

3. Validation Experiments:

  • Specificity: Analyze blank matrix samples and spiked samples to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five calibration standards of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one in a suitable solvent. Inject each standard in triplicate and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99.[11][13]

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11][13]

  • Precision:

    • Repeatability: Analyze at least six replicate samples of a spiked matrix at a single concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

  • Accuracy: Analyze spiked matrix samples at three different concentration levels (low, medium, and high) in triplicate. The percent recovery should be within a predefined range (e.g., 80-120%).

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate) within a small range and assess the impact on the results.

Data Presentation: Summary of Validation Parameters

The following table provides an example of how to summarize the quantitative data from the validation experiments.

Validation ParameterAcceptance CriteriaExperimental Result
Linearity (r²) ≥ 0.990.9995
Range To be defined1 - 100 µg/L
LOD Reportable0.3 µg/L
LOQ Reportable1.0 µg/L
Precision (RSD%)
- Repeatability≤ 15%5.2%
- Intermediate≤ 20%8.7%
Accuracy (% Recovery) 80 - 120%95.6%
Robustness No significant impactPassed
Pillar 3: Authoritative Grounding & Comprehensive References

Comparison with Alternative Analytical Techniques

While GC-FID is a robust and reliable technique, other methods can also be used for the quantification of semi-volatile organic compounds in environmental samples.[21] The choice of technique often depends on the specific requirements of the analysis, such as the need for higher sensitivity or confirmatory identification.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[23][24]

  • Advantages: Provides structural information, allowing for confident identification of the analyte. It offers high selectivity, which is particularly useful for complex matrices.[12][25]

  • Disadvantages: Can be more expensive to purchase and operate than GC-FID. The response factors for different compounds can vary more significantly than with FID, which may require more careful calibration.[26]

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)

HPLC is another powerful separation technique that can be used for the analysis of semi-volatile organic compounds.[21]

  • Advantages: Suitable for thermally labile or non-volatile compounds that are not amenable to GC analysis.

  • Disadvantages: Generally less sensitive than GC-FID for many volatile organic compounds. The analyte must possess a UV chromophore for detection.

Comparative Overview

The following diagram illustrates the key decision-making factors when choosing between GC-FID, GC-MS, and HPLC-UV.

Technique_Comparison Start Start: Need to Quantify Analyte IsAnalyteVolatile Is the analyte volatile & thermally stable? Start->IsAnalyteVolatile NeedConfirmation Is confirmatory identification required? IsAnalyteVolatile->NeedConfirmation Yes HPLCTechnique Use HPLC-UV IsAnalyteVolatile->HPLCTechnique No GCMSTechnique Use GC-MS NeedConfirmation->GCMSTechnique Yes GCFIDTechnique Use GC-FID NeedConfirmation->GCFIDTechnique No

Caption: Decision tree for selecting an appropriate analytical technique.

The validation of a GC-FID method for the quantification of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one in environmental samples is a critical step in ensuring the generation of reliable and defensible data. By following a systematic approach that adheres to established guidelines and incorporates a thorough evaluation of key performance characteristics, researchers can develop a robust and trustworthy analytical method. While GC-FID offers a cost-effective and sensitive solution, the choice of analytical technique should always be guided by the specific requirements of the study, with GC-MS providing an excellent alternative when confirmatory identification is necessary.

References

  • ASTM International. (2022). Standard Practice for Applying Statistical Quality Assurance and Control Charting Techniques to Evaluate Analytical Measurement System Performance (ASTM D6299-22). Retrieved from [Link]

  • ISO Cert. (2025, July 24). ISO 17025 Method Validation and Verification | Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). ISO/IEC 17025 Method Validation Guide. Retrieved from [Link]

  • Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ASTM International. (2017, January 15). Standard Practice for Applying Statistical Quality Assurance and Control Charting Techniques to Evaluate Analytical Measurement System Performance (ASTM D6299-17). Retrieved from [Link]

  • Scribd. (n.d.). Astm D6299 - 22. Retrieved from [Link]

  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]

  • ASTM International. (2017, January 1). Standard Practice for Applying Statistical Quality Assurance and Control Charting Techniques to Evaluate Analytical Measurement System Performance (ASTM D6299-17). Retrieved from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • Gcms.cz. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • ResearchGate. (2023, February 24). Full Evaporative Vacuum Extraction A Quantitative and Green Approach for Analysis of Semivolatile Organic Compounds in Drinking Water and Surface Water Using GC-MS. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Practice for Applying Statistical Quality Assurance and Control Charting Techniques to Evaluate Analytical Measurement System Performance (ASTM D6299-21). Retrieved from [Link]

  • YouTube. (2026, January 10). How GC–FID and GC–MS are used for solvent quantification. Retrieved from [Link]

  • SciELO Colombia. (2020, September 30). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Phenomenex. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link]

  • ResearchGate. (2016, April 18). Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?. Retrieved from [Link]

  • Agilent. (n.d.). Semi-volatile Organic Compounds (sVOCs) Analysis in Water. Retrieved from [Link]

  • Restek. (2025, October 7). Rugged Method for Semivolatile Organic Compounds Analysis. Retrieved from [Link]

  • Chromatography Forum. (2017, May 1). GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides. Retrieved from [Link]

  • PMC. (n.d.). Development of an analytical method for the simultaneous determination of 50 semi-volatile organic contaminants in wastewaters. Retrieved from [Link]

  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • Agilent. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Retrieved from [Link]

  • LCGC International. (n.d.). GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5,5-Dimethylcyclohexen-1-yl)pent-4-en-1-one. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, May 30). Analysis of Odorous VOCs using TD-GC-MS/FID/PFPD. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsaturated Ketones - Supporting Information. Retrieved from [Link]

Sources

Comparative

A Comparative Ecotoxicological Assessment of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and Traditional Floral Odorants

An In-depth Guide for Researchers and Drug Development Professionals The increasing global demand for fragrances in consumer products and pharmaceuticals necessitates a thorough evaluation of their environmental impact....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

The increasing global demand for fragrances in consumer products and pharmaceuticals necessitates a thorough evaluation of their environmental impact. This guide provides a comparative ecotoxicological analysis of the synthetic fragrance ingredient 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, also known as Galbascone, against a selection of widely used traditional floral odorants: linalool, geraniol, citronellol, and alpha-terpineol. By presenting and interpreting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding fragrance selection in their formulations.

Introduction to Ecotoxicity in Fragrance Development

The environmental fate and effects of fragrance ingredients are a critical consideration in modern product development. Once released into the environment, these often volatile and semi-volatile organic compounds can partition into various environmental compartments, including water and soil, where they may exert toxic effects on non-target organisms. Standardized ecotoxicity testing is therefore essential to characterize the potential environmental risk of these chemicals. This guide focuses on aquatic ecotoxicity, a primary concern for ingredients used in rinse-off products.

Experimental Methodologies for Aquatic Ecotoxicity Assessment

To ensure comparability and regulatory acceptance, ecotoxicity data are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following protocols are fundamental to assessing the acute aquatic toxicity of chemical substances.

OECD 203: Fish, Acute Toxicity Test[1][2][3][4]

This test evaluates the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.

Experimental Workflow:

Caption: OECD 203 Experimental Workflow.

OECD 202: Daphnia sp., Acute Immobilisation Test[5][6][7][8]

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1]

Experimental Workflow:

Caption: OECD 202 Experimental Workflow.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[9][10][11][12]

This test evaluates the effect of a substance on the growth of freshwater algae.

Principle: Exponentially growing cultures of green algae are exposed to the test substance over a period of 72 hours. The inhibition of growth in relation to a control is measured, and the concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is determined.

Experimental Workflow:

Caption: OECD 201 Experimental Workflow.

Comparative Ecotoxicity Data

The following table summarizes the available acute aquatic ecotoxicity data for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and the selected traditional floral odorants. Data has been compiled from various sources, including regulatory databases and scientific literature. It is important to note that direct comparison should be made with caution, as test conditions and species can vary between studies.

CompoundOrganismEndpointValue (mg/L)Reference
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Daphnia magna48h EC504.9[2]
Fish96h LC50Data not available
Algae72h EC50Data not available
Linalool Oncorhynchus mykiss (Rainbow Trout)96h LC5028.8[3]
Lepomis macrochirus (Bluegill)96h LC5036.8[3]
Aquatic Invertebrates48h EC5036.7[3]
Geraniol Danio rerio (Zebrafish)96h LC5022[4]
Aquatic Invertebrates48h EC5010.8[5]
Algae72h ErC5013.1[5]
Citronellol Daphnia magna48h LC5014.11[6]
Selenastrum subspicatus (Green algae)72h EC502.38[7]
Fish96h LC50Data not available
Alpha-Terpineol Danio rerio (Zebrafish)96h LC5070[2]
Daphnia magna (Water flea)48h EC5073[8]
Pseudokirchneriella subcapitata (Algae)72h ErC5068[8]

Discussion and Interpretation of Results

The compiled data indicates that all the tested fragrance compounds exhibit some level of acute toxicity to aquatic organisms.

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is classified as "Toxic to aquatic life with long lasting effects" according to its GHS classification. The available data shows a 48-hour EC50 of 4.9 mg/L for Daphnia magna[2]. This value suggests a higher toxicity to aquatic invertebrates compared to some of the traditional floral odorants. The lack of publicly available data for fish and algae for this compound is a significant data gap that prevents a complete comparative assessment.

Traditional Floral Odorants:

  • Linalool demonstrates slight toxicity to both fish and aquatic invertebrates, with LC50 and EC50 values in the range of 28.8 to 36.8 mg/L[3].

  • Geraniol shows a slightly higher toxicity, particularly to aquatic invertebrates (EC50 of 10.8 mg/L) and algae (ErC50 of 13.1 mg/L)[5]. Its toxicity to fish is in a similar range to linalool[4].

  • Citronellol exhibits a notable toxicity to algae, with a 72-hour EC50 of 2.38 mg/L[7]. Its toxicity to Daphnia magna is comparable to geraniol[6].

  • Alpha-Terpineol appears to be the least toxic among the traditional odorants tested, with LC50 and EC50 values consistently above 68 mg/L for all three trophic levels[2][8].

Conclusion

This guide provides a comparative overview of the acute aquatic ecotoxicity of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and several traditional floral odorants, based on currently available data. While the synthetic fragrance shows a notable toxicity to Daphnia magna, significant data gaps for fish and algae prevent a comprehensive risk assessment. For the traditional odorants, a range of toxicities is observed, with alpha-terpineol being the least toxic and citronellol showing the highest toxicity to algae.

For researchers and developers, this information underscores the importance of considering the ecotoxicological profile of fragrance ingredients in product formulation. When selecting a fragrance, it is crucial to evaluate not only its olfactory properties but also its potential environmental impact, supported by robust and standardized experimental data. Further research to fill the existing data gaps for newer synthetic fragrances like 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is essential for a complete and accurate environmental risk assessment.

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Validation

benchmarking the chemical stability of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one against other synthetic musks

Introduction: The Quest for Enduring Fragrance Synthetic musks are the cornerstone of modern perfumery, providing the sensual, long-lasting base notes that define many iconic fragrances.[1] Their molecular structure and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Enduring Fragrance

Synthetic musks are the cornerstone of modern perfumery, providing the sensual, long-lasting base notes that define many iconic fragrances.[1] Their molecular structure and properties dictate not only their unique scent profile but also their persistence and stability within a formulation. Chemical stability—a molecule's resistance to degradation from environmental factors such as light, heat, and oxidation—is a critical attribute for any fragrance ingredient.[2][3] An unstable ingredient can lead to scent degradation, discoloration, and the formation of potentially sensitizing byproducts, compromising the quality and safety of the final product.[4]

This guide provides a comprehensive technical comparison of the chemical stability of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, an alicyclic musk known commercially as Dynascone®, against other key classes of synthetic musks. While polycyclic musks like Galaxolide® have been industry workhorses, their high stability extends to environmental persistence, raising ecological concerns.[1][3] Newer generations of musks, including alicyclic and macrocyclic types, aim to strike a balance between in-product stability and environmental biodegradability.[5][6]

This document is intended for researchers, formulators, and drug development professionals. It will delve into the known stability profiles of different musk classes, provide detailed experimental protocols for comparative stability testing, and offer a framework for interpreting the resulting data. Our objective is to equip you with the knowledge and methodologies to make informed decisions in the selection of synthetic musks for your applications.

Chapter 1: An Overview of Selected Synthetic Musks

The world of synthetic musks is diverse, with each class possessing distinct chemical structures and, consequently, different stability and scent profiles. For this guide, we will focus on representatives from the alicyclic, polycyclic, and macrocyclic classes.

  • 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Alicyclic Musk): Known as Dynascone®, this molecule is characterized by a fresh, green, and powerful galbanum-like scent with fruity undertones of pineapple and hyacinth.[7][8] It belongs to the alicyclic class of musks, which are structurally distinct from the more traditional polycyclic and macrocyclic compounds.[3][9] Its reported "excellent stability" makes it suitable for a wide range of applications, including toiletries and other fragranced products.[8][10]

  • Galaxolide® (HHCB) (Polycyclic Musk): As one of the most widely used synthetic musks, Galaxolide® is a polycyclic musk (PCM) known for its clean, powdery, and floral scent.[1][11] PCMs are renowned for their exceptional chemical stability and low cost, which has led to their widespread use in detergents and other household products.[1] However, this high stability is linked to low biodegradability and the potential for bioaccumulation in the environment.[1][6]

  • Ambrettolide (Macrocyclic Musk): This macrocyclic musk is structurally similar to some naturally occurring musk compounds.[12] Macrocyclic musks are generally considered to be more environmentally friendly and biodegradable than their polycyclic counterparts.[5][6] They are valued for their sophisticated and elegant scent profiles and good stability in various applications.[5]

Below is a diagram illustrating the classification of these synthetic musks.

G cluster_musks Synthetic Musks cluster_examples Examples Musks Synthetic Musks Alicyclic Alicyclic Musks Musks->Alicyclic Polycyclic Polycyclic Musks Musks->Polycyclic Macrocyclic Macrocyclic Musks Musks->Macrocyclic Dynascone 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone®) Alicyclic->Dynascone e.g. Galaxolide Galaxolide® (HHCB) Polycyclic->Galaxolide e.g. Ambrettolide_node Ambrettolide Macrocyclic->Ambrettolide_node e.g. G cluster_workflow GC-MS Analysis Workflow Sample Stability Sample (Musk in Solvent) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Data Data Analysis (Concentration vs. Time) MS->Data G Dynascone 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone®) Epoxide Epoxidation (at C=C bonds) Dynascone->Epoxide Oxidation Cleavage Oxidative Cleavage (of C=C bonds) Dynascone->Cleavage Oxidation Isomerization Photo-isomerization (cis/trans or positional) Dynascone->Isomerization UV Light Cyclization Intramolecular Photocyclization Dynascone->Cyclization UV Light

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Comparative

A Comparative Analysis of the Structural-Activity Relationships of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone) and beta-Damascone

A Senior Application Scientist's Guide to Understanding the Olfactory Nuances of Two Potent Fragrance Molecules In the intricate world of fragrance chemistry, minor structural modifications can lead to profound differenc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding the Olfactory Nuances of Two Potent Fragrance Molecules

In the intricate world of fragrance chemistry, minor structural modifications can lead to profound differences in olfactory perception. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two significant fragrance molecules: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, commercially known as Dynascone or Galbascone, and beta-damascone, a prominent member of the rose ketone family. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development, offering a detailed examination of how the molecular architecture of these compounds dictates their unique aromatic profiles and biological interactions.

Introduction: Two Ketones, Distinct Olfactory Worlds

At first glance, Dynascone and beta-damascone share a common structural heritage: a substituted cyclohexene ring appended to an unsaturated ketone chain. Both are C13-norisoprenoids, a class of compounds often derived from the degradation of carotenoids and known for their potent and complex aromas.[1][2] However, the subtle differences in their molecular frameworks give rise to markedly different scent profiles. Dynascone is renowned for its powerful, green, and fruity aroma with nuances of galbanum and pineapple[3][4], while beta-damascone is celebrated for its complex fruity-floral character, with notes of rose, plum, and blackcurrant.[5][6] This guide will dissect the structural features responsible for these distinct olfactory experiences, supported by available experimental data and established principles of structure-activity relationships in fragrance chemistry.

Structural Dissection: The Molecular Blueprint of Scent

The key to understanding the divergent olfactory properties of Dynascone and beta-damascone lies in a meticulous comparison of their chemical structures.

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone) is characterized by a 5,5-dimethylcyclohexene ring and a penten-1-one side chain with a terminal double bond.[7]

beta-Damascone , or (E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-one, features a 2,6,6-trimethylcyclohexene ring and a but-2-en-1-one side chain with an internal double bond conjugated to the ketone.[1][8]

The most salient structural distinctions are:

  • Methyl Group Substitution on the Cyclohexene Ring: beta-Damascone possesses three methyl groups on the ring (one at position 2 and a gem-dimethyl group at position 6), whereas Dynascone has only a gem-dimethyl group at position 5.

  • Position of the Double Bond in the Side Chain: In beta-damascone, the double bond is at the 2-position of the butenone chain, creating an α,β-unsaturated ketone system. In Dynascone, the double bond is at the 4-position of the pentenone chain, making it a γ,δ-unsaturated ketone.

  • Length of the Acyl Side Chain: Dynascone has a five-carbon pentenone chain, while beta-damascone has a four-carbon butenone chain.

These seemingly minor variations have a profound impact on the molecule's shape, flexibility, and electronic properties, which in turn govern its interaction with olfactory receptors.

Figure 1: Chemical Structures of Dynascone and beta-Damascone.

Comparative Olfactory Profile and Activity

Property1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone)beta-Damascone
Synonyms Galbascone, Galbanum Ketone(E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-one
CAS Number 56973-85-4[7]23726-91-2[6]
Molecular Formula C13H20O[7]C13H20O[8]
Molecular Weight 192.30 g/mol [7]192.30 g/mol [8]
Odor Profile Green, fruity, pungent, floral, with notes of galbanum, pineapple, and hyacinth.[3][4]Fruity, floral, with notes of rose, plum, blackcurrant, wine, and tobacco.[5][6]
Odor Threshold Not widely reported~0.0373 µg/mL in water[9]

The Role of the α,β-Unsaturated Ketone Moiety in beta-Damascone: The conjugated system in beta-damascone is a crucial pharmacophore for its characteristic rosy-fruity scent. This structural feature is common to all damascones and is believed to be a key determinant for their interaction with a specific subset of olfactory receptors.[10] The planarity and electron distribution of this conjugated system likely play a significant role in the binding affinity and activation of these receptors.

The Impact of the Terminal Double Bond in Dynascone: The isolated double bond in the side chain of Dynascone contributes to its distinct green and slightly metallic character. This arrangement lacks the extended conjugation seen in beta-damascone, leading to a different electronic and steric profile. The increased flexibility of the longer pentenone chain in Dynascone may also allow it to adopt conformations that fit into the binding pockets of different olfactory receptors than those that recognize beta-damascone.

The Significance of the gem-Dimethyl Group: The gem-dimethyl group, present in both molecules, is a common motif in many natural products and bioactive molecules.[11][12] In fragrance chemistry, it is known to contribute to the potency and character of an odorant. The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict the conformational freedom of the molecule, potentially pre-disposing it to a bioactive conformation for receptor binding.[13][14] This steric bulk can also influence the molecule's orientation within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Insights

Based on the structural analysis and known olfactory properties, we can infer the following SAR principles:

  • Conjugation is Key for the "Rose Ketone" Character: The α,β-unsaturated ketone system is fundamental for the characteristic odor profile of beta-damascone and other rose ketones. Shifting the double bond away from conjugation, as seen in Dynascone, eliminates the rosy character and introduces green, galbanum-like notes.

  • Ring Substitution Modulates Olfactory Nuances: The additional methyl group at the 2-position of the cyclohexene ring in beta-damascone, compared to Dynascone, likely contributes to its specific fruity and floral nuances by influencing the molecule's fit and interactions within the receptor binding site.

  • Side Chain Length and Flexibility Influence Odor Profile: The longer and more flexible pentenone chain of Dynascone may allow it to access a different set of olfactory receptors, leading to its distinct green and pungent aroma.

SAR_Workflow cluster_synthesis Chemical Synthesis & Analog Design cluster_testing Biological & Sensory Evaluation cluster_analysis Data Analysis & Modeling Syn_D Dynascone Synthesis OR_Assay Olfactory Receptor Assays (e.g., Luciferase, Ca2+ Imaging) Syn_D->OR_Assay Sensory_Panel Sensory Panel Evaluation (Odor Profiling, Threshold Determination) Syn_D->Sensory_Panel Syn_B beta-Damascone Synthesis Syn_B->OR_Assay Syn_B->Sensory_Panel Analogs SAR Analog Synthesis Analogs->OR_Assay Analogs->Sensory_Panel SAR_Analysis Structure-Activity Relationship Analysis OR_Assay->SAR_Analysis Sensory_Panel->SAR_Analysis Comp_Model Computational Modeling (Docking, QSAR) SAR_Analysis->Comp_Model Comp_Model->Analogs Iterative Design

Figure 2: Experimental Workflow for Comparative SAR Analysis.

Experimental Methodologies for SAR Elucidation

To empirically validate the inferred SAR and to quantify the activity of these molecules, the following experimental protocols are recommended.

In-Vitro Olfactory Receptor Activation Assay

This protocol describes a common method for expressing olfactory receptors (ORs) in heterologous cells and measuring their activation in response to odorants using a luciferase reporter gene assay.[15][16]

Objective: To quantify the activation of specific ORs by Dynascone and beta-damascone and to determine their EC50 values.

Materials:

  • Hana3A cell line (HEK293T cells stably expressing accessory proteins for OR trafficking)

  • Expression plasmids for the OR of interest and a CRE-luciferase reporter

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Dynascone and beta-damascone stock solutions in a suitable solvent (e.g., DMSO)

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture Hana3A cells in a T75 flask until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the OR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Odorant Stimulation:

    • 24 hours post-transfection, prepare serial dilutions of Dynascone and beta-damascone in cell culture medium.

    • Remove the old medium from the cells and add the odorant solutions. Include a vehicle control (medium with solvent only).

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the odorant-stimulated cells to the vehicle control.

    • Plot the normalized response against the logarithm of the odorant concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound on the tested OR.

Sensory Panel Evaluation for Odor Profiling and Threshold Determination

This protocol outlines the methodology for conducting a sensory panel evaluation to characterize the odor profiles and determine the odor detection thresholds of Dynascone and beta-damascone.[11]

Objective: To obtain quantitative and qualitative sensory data for Dynascone and beta-damascone.

Materials:

  • A panel of trained sensory assessors (typically 15-20 individuals).

  • Odor-free testing environment with controlled temperature and humidity.

  • Glass sniffing jars with Teflon-lined caps.

  • Odor-free solvent (e.g., diethyl phthalate or ethanol).

  • Serial dilutions of Dynascone and beta-damascone in the chosen solvent.

  • Reference standards for common odor descriptors (e.g., for "green," "fruity," "floral").

Procedure:

  • Panelist Training and Selection:

    • Screen potential panelists for their ability to detect and describe a range of standard odorants.

    • Train the selected panelists on the use of descriptive scales and the recognition of reference odorants.

  • Odor Profiling (Descriptive Analysis):

    • Present the panelists with samples of Dynascone and beta-damascone at a fixed concentration on smelling strips or in sniffing jars.

    • Ask the panelists to rate the intensity of various odor descriptors (e.g., green, fruity, floral, rosy, pungent) on a labeled magnitude scale (e.g., 0-10).

    • Analyze the data to generate an odor profile for each compound.

  • Odor Detection Threshold Determination (e.g., Three-Alternative Forced-Choice Method):

    • Present the panelists with a series of three sniffing jars, two containing the solvent blank and one containing a specific dilution of the test compound.

    • Ask the panelists to identify the jar that contains the odorant.

    • Start with a concentration below the expected threshold and increase it in steps until the panelist can correctly identify the odorant-containing jar in a statistically significant manner.

    • Calculate the individual and group odor detection thresholds based on the concentration at which 50% of the panel can reliably detect the compound.

Conclusion: A Tale of Two Structures

The comparative analysis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone) and beta-damascone provides a compelling illustration of the principles of structure-activity relationships in olfaction. The seemingly minor variations in their molecular architecture—the position of a double bond and the substitution pattern on the cyclohexene ring—result in dramatically different interactions with olfactory receptors and, consequently, distinct and characteristic odor profiles. While beta-damascone's conjugated enone system is integral to its classic rosy-fruity aroma, Dynascone's non-conjugated structure gives rise to its powerful green and pungent character.

Further research involving the deorphanization of olfactory receptors for both molecules and direct comparative in-vitro assays would provide a more granular understanding of their SAR. Such studies, guided by the principles outlined in this guide, will undoubtedly continue to unravel the complex and fascinating relationship between molecular structure and the perception of scent.

References

Sources

Safety & Regulatory Compliance

Safety

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized organic compounds aligns with both stringent safety standards and environmental stewardship. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS: 56973-85-4)—commercially known as Dynascone or Galbascone—is a fragrance ketone extensively used in formulation and drug development research for its unique olfactory properties.

However, its chemical structure presents specific logistical and safety challenges. This guide provides a self-validating, step-by-step operational plan for its proper disposal, ensuring your laboratory remains compliant and your personnel remain safe.

Chemical Hazard Profile & Causality

Understanding the why behind a protocol ensures compliance and functional safety. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one requires specialized disposal routing due to two primary hazard classifications:

  • Skin Sensitization (H317): This compound is highly lipophilic, allowing it to easily penetrate the stratum corneum. Once in the epidermis, it can act as a hapten, and triggering an immune-mediated allergic contact dermatitis response[1].

  • Aquatic Toxicity (H411): With a high octanol-water partition coefficient, this compound does not readily biodegrade in aquatic environments. It bioaccumulates in aquatic organisms,[2]. Therefore, under no circumstances should this chemical be disposed of down the sink .

Quantitative Hazard & Logistical Data

To facilitate rapid risk assessment, the following table summarizes the critical physical properties and GHS hazard data alongside their direct operational implications.

Property / HazardData / ClassificationOperational Implication
CAS Number 56973-85-4Use as the primary identifier for waste manifest tracking.
Physical State Liquid (Colorless to pale yellow)Prone to splashing; requires liquid-tight secondary containment.
Skin Sensitization Category 1B (H317)Mandates strict use of nitrile gloves and lab coats[1].
Aquatic Toxicity Chronic Category 2 (H411)Absolute prohibition of drain disposal; requires thermal destruction[2].

Step-by-Step Disposal Methodology

The following protocols establish a self-validating system for both routine waste management and emergency spill response.

Phase 1: Routine Waste Segregation

Causality: Mixing incompatible waste streams can lead to exothermic reactions or complicate the final incineration process.

  • Collection: Consolidate all unreacted 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one and contaminated organic solvents into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE).

  • Categorization: Label the container strictly as "Non-Halogenated Organic Waste - Environmentally Hazardous" (unless mixed with halogenated solvents during your specific assay).

  • Self-Validation Check: Inspect the secondary containment bin weekly for olfactory signs (a distinct green, fruity, or floral odor), which serves as an early warning indicator of a micro-leak.

Phase 2: Spill Containment & Cleanup

Causality: Because the chemical is toxic to aquatic life, water-based cleanup methods (like mopping into a drain) will disperse the chemical, expanding the contamination zone and allowing it to reach municipal water systems where it resists biodegradation.

  • Isolate: Evacuate non-essential personnel and as organic mixtures may be flammable[2].

  • Contain: Surround the spill with inert, non-combustible absorbent materials such as [3]. Do not use combustible materials like sawdust.

  • Absorb & Transfer: Mechanically collect the saturated absorbent using non-sparking tools and transfer it into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, but collect the wash water using absorbent pads for solid waste disposal. Do not let the wash water enter the sewage system[3].

  • Self-Validation Check: After decontamination, wipe the area with a dry pad and check for residual oily residue or lingering odor to confirm complete physical removal.

Phase 3: Final Disposal Routing

Causality: High-temperature incineration breaks the stable hydrocarbon rings and double bonds into harmless carbon dioxide and water, permanently eliminating the aquatic bioaccumulation hazard.

  • Manifesting: Label the final waste container with GHS hazard pictograms for "Health Hazard/Skin Sensitization" and "Environmentally Damaging".

  • Incineration: Transfer the waste to an approved, licensed hazardous waste disposal facility for thermal destruction[1].

  • Self-Validation Check: Retain the signed hazardous waste manifest from the disposal facility to legally validate the chain of custody and final destruction.

Operational Workflow Visualization

The diagram below maps the logical decision tree for handling and routing this compound safely.

DisposalWorkflow Gen Waste Generation 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one Assess Assess Volume & Hazards (H317 Skin Sens., H411 Aquatic Tox.) Gen->Assess Spill Spill Scenario Assess->Spill Accidental Release Routine Routine Lab Waste Assess->Routine Standard Protocol Contain Contain Spill (Block Drains!) Spill->Contain Segregate Segregate into HDPE Carboy (Non-Halogenated Organics) Routine->Segregate Absorb Absorb with Inert Material (Vermiculite / Dry Sand) Contain->Absorb Prevent Aquatic Toxicity Collect Collect in Sealed Container Absorb->Collect Segregate->Collect Label Label as Hazardous Waste (Environmentally Damaging) Collect->Label Incinerate Approved Incineration Facility (Thermal Destruction) Label->Incinerate Final Disposal Route

Workflow for containment and proper disposal of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

References

  • W-P. "Safety data sheet: CAS No: 56973-85-4". W-P.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Welcome to your essential safety and operational guide for handling 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS No. 56973-85-4), a compound also known by trade names such as Galbascone.[1][2][3] As researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential safety and operational guide for handling 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (CAS No. 56973-85-4), a compound also known by trade names such as Galbascone.[1][2][3] As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of uncompromising safety. This guide moves beyond a simple checklist, offering a detailed, science-backed framework for personal protective equipment (PPE) selection, operational procedures, and disposal. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the "What"

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is an alicyclic ketone primarily used as a fragrance ingredient.[3][4] While not acutely toxic in the most severe categories, its chemical nature presents specific hazards that dictate our PPE strategy.

  • Primary Hazard: Skin Sensitization: The most significant, well-documented hazard is its potential to cause an allergic skin reaction (Skin Sensitisation, Sub-category 1B).[3][4] This means that upon initial exposure, the immune system may become sensitized. Subsequent, even minimal, contact can trigger a significant allergic response, such as dermatitis. Therefore, preventing all skin contact is the most critical objective.

  • Potential for Eye and Respiratory Irritation: Like many volatile organic compounds and ketones, its vapors may cause irritation to the respiratory tract, and direct contact with the liquid can irritate the eyes.[5] Symptoms of overexposure to similar compounds can include dizziness, headache, and nausea.[5]

  • Flammability: While specific data for this compound is limited, ketones as a class can be flammable.[6] It is prudent to handle it away from ignition sources and to use equipment that prevents static discharge.[5][6][7]

  • Aquatic Toxicity: Some data suggests the compound is toxic to aquatic life with long-lasting effects, which informs our disposal protocols.[4]

This hazard profile necessitates a multi-layered PPE approach, focusing on creating an impermeable barrier between you and the chemical.

Personal Protective Equipment (PPE) Protocol: Your Essential Barrier

The selection of PPE is not a one-size-fits-all exercise. It must be based on a thorough risk assessment of the specific procedure you are performing. The following recommendations provide a baseline for handling pure or concentrated forms of this compound.

Hand Protection: The First Line of Defense

Given the primary hazard of skin sensitization, glove selection is paramount. Not all standard laboratory gloves are suitable. The compound's ketone structure requires materials specifically resistant to this chemical class.

Glove MaterialSuitability for KetonesRationale & Expert Insight
Butyl Rubber Excellent Offers superior resistance to ketones, esters, and aldehydes.[8] It is the preferred choice for prolonged or high-exposure work.
Specialized Formulations (e.g., Ketone-Resistant Gauntlets) Excellent Several manufacturers offer gloves made from unique formulations specifically engineered for exceptional protection against solvents and ketones like MEK and acetone.[9][10][11][12] These are often lightweight and anatomically shaped for better dexterity.
Nitrile Poor to Fair Standard nitrile gloves offer limited protection against ketones. They may be suitable for very brief, incidental contact, but should not be used for immersive work or extended handling. Breakthrough can occur quickly.
Latex Poor Latex gloves provide poor resistance to most organic solvents, including ketones, and should be avoided.

Protocol:

  • Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Standard Protocol:

  • ANSI Z87.1-Compliant Safety Glasses: For handling small quantities in a well-ventilated area where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When transferring liquids, working with larger volumes, or when there is any risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.[5]

Enhanced Protocol (High-Risk Scenarios):

  • Face Shield: In addition to chemical splash goggles, a full-face shield should be worn when there is a significant risk of splashing (e.g., during purification, heating, or pressure-related work).[13] This protects the entire face from contact.

Body Protection: Preventing Incidental Contact

Contaminated clothing should not be allowed out of the workplace.[3]

  • Laboratory Coat: A standard, buttoned lab coat is required for all procedures.

  • Chemical-Resistant Apron: For tasks involving significant quantities or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection: Ensuring Clean Air

Engineering controls are the primary method for respiratory protection.

  • Primary Control: Always handle 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one inside a certified chemical fume hood or with adequate local exhaust ventilation to keep vapor concentrations below exposure limits.[5][14][15]

  • Secondary Control (If Engineering Controls Fail or Are Unavailable): In the event of a large spill or failure of ventilation systems, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13][14] All respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Workflow for Safe Handling

This step-by-step process integrates PPE use into the entire handling lifecycle, from preparation to disposal, ensuring safety at every stage.

Caption: Safe handling workflow for 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.

Emergency Procedures & Disposal Plan

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent.[5][13]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If feeling unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan: All waste containing 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and list the chemical contents.

  • Liquid Waste: Collect unused or waste material in a dedicated, sealed, and properly labeled container. This waste stream should be segregated with other non-halogenated organic solvents.

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, paper towels, etc.) must be collected in a separate, labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][5] Disposal may involve chemical incineration.[5] Never pour this chemical down the drain.

By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research and development objectives with confidence and integrity.

References

  • NextSDS. 1-(5,5-dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one. [Link]

  • Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet. [Link]

  • Kanto Chemical Co., Inc. Safety Data Sheet n-Pentane. [Link]

  • PubChem. 1-(5,5-Dimethylcyclohexen-1-yl)pent-4-en-1-one. [Link]

  • Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. [Link]

  • Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]

  • Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]

  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • Kanto Chemical Co., Inc. Safety Data Sheet. [Link]

  • Organic Process Research & Development. Reductive Transformations with Sodium Borohydride and Their Applications. [Link]

  • Agilent Technologies, Inc. Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Reactant of Route 2
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
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